Arachidonoyl-N,N-dimethyl amide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAVFLICKAOOF-GKFVBPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Pharmacological Profile of Arachidonoyl-N,N-dimethyl amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl-N,N-dimethyl amide, a synthetic analog of the endogenous cannabinoid anandamide (B1667382), has emerged as a valuable tool for investigating cell-to-cell communication and cannabinoid receptor pharmacology. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound. It details its synthesis, its interaction with cannabinoid receptors and the enzyme Fatty Acid Amide Hydrolase (FAAH), and its potent effects on gap junction intercellular communication. This document consolidates quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to serve as a comprehensive resource for the scientific community.
Introduction
The discovery of the endocannabinoid system has paved the way for the development of a plethora of synthetic ligands aimed at dissecting its complex signaling pathways. Among these, this compound (also referred to as N,N-dimethylarachidonoylamide) stands out not for its potent cannabinoid activity, but for its significant impact on intercellular communication. As an analog of anandamide, the first identified endocannabinoid, its study provides valuable insights into the structure-activity relationships of cannabinoid-like molecules. This guide will delve into the initial synthesis and characterization of this compound, its pharmacological properties, and the experimental methodologies used to elucidate its biological functions.
Discovery and History
This compound was first described in a 1999 publication by Boger and colleagues.[1] The primary focus of this study was to investigate a series of arachidonic acid amides as potential inhibitors of gap junction intercellular communication.[1] This initial research established the compound's potent ability to block cell-to-cell communication in rat glial cells.[1]
Synthesis
The synthesis of this compound, as described in the seminal work by Boger et al. (1999), involves the coupling of arachidonic acid with dimethylamine. While the specific details of the reaction conditions and purification were not exhaustively detailed in the initial communication, the general synthetic route can be depicted as follows:
Pharmacological Properties
The pharmacological profile of this compound is characterized by its weak interaction with cannabinoid receptors and its pronounced effect on gap junctions.
Cannabinoid Receptor Binding
Studies have consistently shown that this compound has a low affinity for the cannabinoid type 1 (CB1) receptor. Quantitative binding assays have determined its inhibition constant (Ki) to be greater than 1 µM.[2] This indicates a significantly weaker interaction compared to the endogenous ligand anandamide. Data regarding its binding affinity for the cannabinoid type 2 (CB2) receptor is not extensively available in the current literature, suggesting a need for further investigation in this area.
Interaction with Fatty Acid Amide Hydrolase (FAAH)
The interaction of this compound with Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, is not yet fully characterized. Further research is required to determine whether it acts as a substrate, an inhibitor, or if it has no significant interaction with this key enzyme of the endocannabinoid system.
Inhibition of Gap Junction Intercellular Communication
The most notable biological activity of this compound is its potent inhibition of gap junction intercellular communication. The initial study by Boger et al. demonstrated that at a concentration of 50 µM, it completely blocks communication between rat glial cells.[1] This effect highlights its utility as a pharmacological tool to study the physiological and pathological roles of gap junctions.
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| CB1 Receptor Binding (Ki) | > 1 µM | Human Cannabinoid Receptor 1 | [2] |
| Gap Junction Inhibition | 100% inhibition at 50 µM | Rat Glial Cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
This compound.
-
Non-specific binding control (e.g., WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled cannabinoid ligand.
-
Incubate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity by liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
Objective: To determine if this compound is a substrate or inhibitor of FAAH.
Materials:
-
Recombinant human or rat FAAH or cell/tissue homogenates containing FAAH.
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
This compound.
-
FAAH inhibitor control (e.g., URB597).
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the FAAH enzyme preparation to the wells of the microplate.
-
Add the different concentrations of this compound or control inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate AAMCA to all wells.
-
Measure the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
To test if it is a substrate, incubate this compound with FAAH and analyze the reaction products by LC-MS for the formation of arachidonic acid and dimethylamine.
-
To determine inhibitory activity, calculate the percentage of FAAH inhibition at each concentration of the test compound and determine the IC₅₀ value.
Gap Junction Intercellular Communication Assay (Scrape-Loading/Dye Transfer)
Objective: To assess the inhibitory effect of this compound on gap junction communication.
Materials:
-
Confluent monolayer of cells (e.g., rat glial cells).
-
This compound.
-
Fluorescent dye (e.g., Lucifer Yellow).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Fluorescence microscope.
Procedure:
-
Culture cells to form a confluent monolayer.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Make a scrape or cut across the cell monolayer using a sharp blade or needle in the presence of Lucifer Yellow dye in the extracellular medium.
-
Allow the dye to load into the damaged cells along the scrape line and transfer to adjacent, intact cells through gap junctions for a short period (e.g., 5-10 minutes).
-
Wash the cells extensively with PBS to remove extracellular dye.
-
Fix the cells with a suitable fixative.
-
Visualize and capture images of the dye transfer using a fluorescence microscope.
-
Quantify the extent of dye transfer by measuring the distance of dye spread from the scrape line or the number of dye-coupled cells.
-
Calculate the percentage of inhibition of gap junction communication compared to the vehicle-treated control.
Conclusion
This compound, first synthesized in the late 1990s, has proven to be a significant pharmacological tool. While exhibiting weak affinity for the CB1 receptor, its potent inhibitory action on gap junction intercellular communication has made it an invaluable probe for studying this fundamental biological process. This technical guide has provided a comprehensive overview of its discovery, synthesis, and pharmacological properties, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate its interaction with the CB2 receptor and FAAH, as well as to explore its potential in vivo effects. The continued study of this and similar anandamide analogs will undoubtedly contribute to a deeper understanding of both the endocannabinoid system and the intricate mechanisms of intercellular signaling.
References
The Pharmacological Profile of Arachidonoyl-N,N-dimethyl amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl-N,N-dimethyl amide is a synthetic analog of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide, AEA). As a member of the diverse family of fatty acid amides, its pharmacological profile is of significant interest for elucidating the structural requirements for cannabinoid receptor interaction and for developing tools to probe the endocannabinoid system. This document provides a comprehensive technical overview of the pharmacological properties, known biological activities, and experimental methodologies associated with this compound. It is intended to serve as a detailed resource for researchers in pharmacology, neuroscience, and drug development.
Introduction and Chemical Profile
This compound, also known as N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is a derivative of the endocannabinoid anandamide (B1667382). The primary structural difference is the substitution of the ethanolamine (B43304) head group of anandamide with a non-hydroxylated N,N-dimethyl moiety. This modification significantly alters its interaction with the primary components of the endocannabinoid system, namely the cannabinoid receptors (CB1 and CB2) and the primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH).
| Property | Value |
| Formal Name | N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide |
| Synonym | Arachidonic Acid-N,N-dimethyl amide |
| CAS Number | 45280-17-9 |
| Molecular Formula | C₂₂H₃₇NO |
| Molecular Weight | 331.5 g/mol |
Pharmacological Profile
The defining characteristic of this compound is its significantly reduced affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide, alongside a distinct activity profile related to non-cannabinoid receptor targets.
Cannabinoid Receptor Binding Affinity
Quantitative binding assays reveal that this compound is a very weak ligand for the human CB1 receptor. Its affinity for the CB2 receptor is not widely reported in the literature. This profile contrasts sharply with that of anandamide, which displays a moderate affinity for CB1 and a lower affinity for CB2 receptors.
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |
| Anandamide (AEA) | ~70-89 | >1000 |
| This compound | >1000 [1] | Not Reported |
Note: Kᵢ values for anandamide can vary between studies based on assay conditions.
Metabolic Stability: Interaction with FAAH
The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide Hydrolase (FAAH), which cleaves the amide bond to yield arachidonic acid and ethanolamine.[2][3] The susceptibility of this compound to FAAH-mediated hydrolysis is not well-characterized in publicly available literature. Structural modifications to the amide headgroup are known to dramatically alter FAAH recognition and hydrolysis rates. Further enzymatic assays are required to determine if this analog acts as a substrate, inhibitor, or is resistant to FAAH activity.
Other Pharmacological Activities
Despite its lack of significant cannabinoid receptor affinity, this compound demonstrates potent biological activity as an inhibitor of intercellular communication.
| Activity | Concentration | Effect |
| Inhibition of Rat Glial Gap Junction Communication | 50 µM | 100% Inhibition[1] |
This finding suggests that the compound's primary mechanism of action may be independent of the CB1 and CB2 receptors, targeting instead the protein complexes (connexins) that form gap junctions between cells. This makes it a useful tool for studying cellular coupling and communication in various physiological and pathological contexts.
Visualized Pathways and Structures
The following diagrams illustrate the relevant biological pathways and chemical structures, providing a visual context for the pharmacological profile of this compound.
References
A Structural and Functional Comparison of Anandamide and Arachidonoyl-N,N-dimethyl amide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural and functional comparison between the endogenous cannabinoid, N-arachidonoylethanolamine (anandamide, AEA), and its synthetic analogue, Arachidonoyl-N,N-dimethyl amide (ADMA). While structurally similar, minor modifications to the head group of the molecule result in profound differences in their physicochemical properties, receptor binding affinities, and primary mechanisms of action. This document elucidates these differences through quantitative data, detailed experimental protocols, and visual representations of their distinct signaling pathways, offering critical insights for researchers in cannabinoid pharmacology and drug development.
Introduction
Anandamide (B1667382) (AEA) is a pivotal endogenous fatty acid neurotransmitter, first identified as an endogenous ligand for the cannabinoid receptors.[1] Derived from the Sanskrit word "ananda," meaning "internal bliss," it plays a crucial role in the body's endocannabinoid system, modulating pain, mood, appetite, and memory.[1][2] Its structure features a long, lipophilic arachidonoyl chain connected to a polar ethanolamine (B43304) head group by an amide bond.[3][4]
In contrast, this compound (ADMA) is a synthetic analogue of anandamide.[5] The primary structural distinction is the replacement of the terminal hydroxyl group on the ethanolamine head with a second methyl group, resulting in a dimethylated amine.[5] This seemingly subtle alteration dramatically impacts its pharmacological profile, rendering it a valuable tool for investigating non-cannabinoid receptor-mediated pathways. This guide will explore the core differences between these two molecules in detail.
Structural and Physicochemical Properties
The fundamental difference between AEA and ADMA lies in the polarity and hydrogen-bonding capability of their head groups. The hydroxyl group in anandamide's ethanolamine moiety can act as a hydrogen bond donor, a feature that is absent in the tertiary amine of ADMA. This modification contributes to differences in molar mass and lipophilicity, as quantified by the partition coefficient (LogP).
| Property | Anandamide (AEA) | This compound (ADMA) |
| Molecular Formula | C₂₂H₃₇NO₂[1][6] | C₂₂H₃₇NO[7][8] |
| Molar Mass | 347.53 g/mol [1][6] | 331.5 g/mol [7][8] |
| Computed XLogP3 | 5.4[6] | 6.2[7] |
| Head Group | Ethanolamine | Dimethylamine (B145610) |
| Key Structural Feature | Contains a terminal hydroxyl group | Lacks a terminal hydroxyl group; features a tertiary amine |
Receptor Binding Affinities
The most significant pharmacological divergence between AEA and ADMA is their affinity for cannabinoid receptors (CB1 and CB2). N,N-dialkylation of the amide group, as seen in ADMA, has been shown to eliminate or drastically reduce binding to the CB1 receptor.[9]
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Primary Effect |
| Anandamide (AEA) | ~70 nM[10] | Lower affinity than for CB1[11][12] | Partial Agonist[11] |
| This compound (ADMA) | >1000 nM (weak or no binding)[8] | Not a primary target | Cannabinoid Receptor-Independent |
Signaling and Metabolic Pathways
The divergent receptor affinities of AEA and ADMA dictate their distinct biological roles and signaling pathways. AEA is a key retrograde signaling molecule within the endocannabinoid system, while ADMA's known effects are mediated through entirely different mechanisms.
Anandamide (AEA) Lifecycle
Anandamide is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons.[1][13] Following a stimulus that increases intracellular calcium, it is released and travels retrogradely across the synapse to bind to presynaptic CB1 receptors.[14] This binding initiates a G-protein coupled cascade that typically inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channel activity to suppress neurotransmitter release.[13][14] Its action is terminated by cellular uptake and enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes AEA into arachidonic acid and ethanolamine.[1][13]
This compound (ADMA) Mechanism of Action
Lacking significant affinity for cannabinoid receptors, ADMA's primary reported biological activity is the inhibition of gap junction-mediated cell-to-cell communication.[8] Gap junctions are intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells. ADMA serves as a pharmacological tool to study the physiological roles of this communication pathway, independent of the endocannabinoid system.
Experimental Protocols
General Synthesis of N-Acyl Amides
The synthesis of anandamide and its analogues like ADMA typically involves the formation of an amide bond between the carboxylic acid of arachidonic acid (or its more reactive acyl chloride derivative) and the corresponding amine.
Methodology:
-
Reactant Preparation: Dissolve the primary or secondary amine (e.g., ethanolamine for AEA, dimethylamine for ADMA) in a suitable solvent such as dichloromethane.[15]
-
Acylation: Cool the solution to 0-4°C. Slowly add arachidonoyl chloride to the solution while stirring.[15] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.
-
Reaction Quenching: After a short reaction time (e.g., 15 minutes), stop the reaction by extracting the excess amine with water.[15]
-
Purification: The resulting N-acyl amide is then purified from the organic layer using column chromatography to yield the final product. Purity is confirmed via methods like TLC and GC/MS.
Cannabinoid Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., AEA or ADMA) by measuring how effectively it competes with a radiolabeled ligand for binding to the CB1 or CB2 receptor.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from tissues (e.g., rat brain) or cultured cells that express the cannabinoid receptor of interest (CB1 or CB2).[16][17]
-
Assay Setup: In a 96-well plate, add the following in order to each well: binding buffer, the test compound at various concentrations, the radiolabeled ligand (e.g., [³H]CP55,940) at a fixed concentration, and finally the membrane preparation to initiate the binding reaction.[17][18]
-
Total Binding: Wells containing only buffer, radioligand, and membranes.
-
Non-specific Binding: Wells containing a high concentration of a known unlabeled ligand to saturate the receptors, in addition to the radioligand and membranes.[18]
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[17]
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through a filter mat. The membranes and any bound ligand are trapped on the filter.[17]
-
Quantification: Wash the filters with ice-cold washing buffer to remove any remaining unbound ligand. Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation β-counter.[17]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) can be determined, and the Ki value can be calculated using the Cheng-Prusoff equation.[16]
Conclusion
The comparison between anandamide and this compound provides a classic example of how minor structural modifications can lead to major changes in pharmacological activity. The substitution of the ethanolamine head group in AEA with a dimethylamine group in ADMA results in a near-complete loss of affinity for cannabinoid receptors. Consequently, AEA functions as a canonical endocannabinoid neurotransmitter that signals retrogradely through CB1 receptors, whereas ADMA acts through a distinct, receptor-independent mechanism by inhibiting gap junction communication. This makes ADMA a poor functional mimic of anandamide but an important pharmacological tool for dissecting the roles of intercellular communication pathways. For researchers and drug developers, this comparison underscores the critical importance of specific hydrogen-bonding interactions and head group polarity in ligand-receptor recognition within the endocannabinoid system.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Cannabinoid Receptor Ligand [benchchem.com]
- 6. Anandamide | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-dimethyl arachidonoyl amine | C22H37NO | CID 5283408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity of Arachidonoyl-N,N-dimethyl Amide to CB1 and CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Arachidonoyl-N,N-dimethyl amide, an analog of the endogenous cannabinoid anandamide (B1667382), to the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.
Introduction
This compound is a synthetic derivative of anandamide (Arachidonoyl-ethanolamide), a key endocannabinoid. The structural modification, specifically the dimethylation of the amide head group, significantly influences its interaction with the cannabinoid receptors. Understanding the binding affinity and functional activity of such analogs is crucial for the development of novel therapeutics targeting the endocannabinoid system. This guide focuses on the specific binding characteristics of this compound at CB1 and CB2 receptors, which are both G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes.
Quantitative Binding Affinity Data
The available data on the binding affinity of this compound to human cannabinoid receptors is limited, particularly for the CB2 receptor. The existing literature consistently indicates a significantly lower affinity for the CB1 receptor compared to its parent compound, anandamide.
| Compound | Receptor | Assay Type | Ligand Used | Ki (nM) | Reference |
| This compound | hCB1 | Radioligand Binding | Not Specified | > 1000 | [1] |
hCB1: human Cannabinoid Receptor Type 1 Ki: Inhibition constant. A higher Ki value indicates lower binding affinity.
Experimental Protocols
The determination of binding affinity for cannabinoid receptor ligands typically involves competitive radioligand binding assays. Functional activity is often assessed through assays measuring the modulation of adenylyl cyclase activity (cAMP assays) or G-protein activation ([35S]GTPγS binding assays).
Radioligand Competitive Binding Assay
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: Typically [3H]CP-55,940, a high-affinity cannabinoid agonist.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at 30°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional efficacy of this compound as an agonist or antagonist at CB1 and CB2 receptors.
Principle: CB1 and CB2 receptors are primarily coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Procedure Outline:
-
Culture cells expressing the receptor of interest.
-
Pre-treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., ELISA-based or fluorescence-based).
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Objective: To measure the G-protein activation upon receptor stimulation by the test compound.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.
Procedure Outline:
-
Incubate receptor-containing membranes with varying concentrations of the test compound in the presence of GDP.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate to allow for [35S]GTPγS binding to the activated G-proteins.
-
Separate the membrane-bound [35S]GTPγS from the unbound nucleotide via filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the EC50 and maximal stimulation (Emax) for the test compound.
Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for CB1 and CB2 receptors upon agonist binding.
Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the key steps in a radioligand competitive binding assay.
References
"Inhibitory effects of Arachidonoyl-N,N-dimethyl amide on glial gap junctions"
An In-depth Technical Guide on the Inhibitory Effects of Arachidonoyl-N,N-dimethyl Amide on Glial Gap Junctions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intercellular communication through gap junctions, predominantly formed by connexin proteins in glial cells, is fundamental for maintaining homeostasis in the central nervous system. The modulation of this communication presents a therapeutic target for various neurological conditions. Endogenous lipids, particularly derivatives of arachidonic acid, have emerged as significant regulators of gap junctional intercellular communication (GJIC). This document provides a comprehensive technical overview of the inhibitory effects of this compound, a synthetic analogue of the endocannabinoid anandamide (B1667382), on glial gap junctions. We consolidate available quantitative data on its potency, detail the experimental protocols used for its characterization, and illustrate the putative signaling pathways involved in its mechanism of action.
Introduction
Glial cells, including astrocytes and microglia, form extensive networks throughout the central nervous system (CNS) interconnected by gap junctions. These channels permit the direct exchange of ions, second messengers, and small metabolites, enabling coordinated cellular activity, such as the propagation of calcium waves and metabolic support for neurons[1][2]. The primary protein subunit of astrocytic gap junctions is Connexin 43 (Cx43)[2].
A growing body of evidence indicates that arachidonic acid and its derivatives are potent inhibitors of gap junction communication[3][4]. Anandamide (Arachidonoyl-ethanolamide), an endogenous cannabinoid, is a well-documented inhibitor of gap junction conductance and dye permeability in striatal astrocytes[1]. Structure-activity relationship studies on related fatty acid amides have sought to identify the key chemical features required for this inhibitory activity. Within this context, this compound represents a structurally related molecule whose effects contribute to the understanding of this class of inhibitors. Studies comparing various amide substitutions have noted that tertiary amides, such as the N,N-dimethyl variant, can exhibit significant potency, comparable to secondary N-methyl amides, suggesting that small amide substituents are a requirement for activity[5].
This guide focuses on the specific inhibitory properties of this compound, providing a centralized resource for researchers investigating glial cell biology and developing novel modulators of intercellular communication.
Quantitative Analysis of Inhibitory Potency
The inhibitory effects of arachidonic acid amides on glial gap junctions have been quantified using various techniques, primarily measuring the reduction in dye transfer between coupled cells. The following table summarizes the structure-activity relationship for the amide substituent of oleoyl (B10858665) amides, which provides context for the potency of N,N-dimethyl amides as gap junction inhibitors.
Table 1: Comparative Inhibitory Potency of Oleoyl Amide Derivatives on Glial Gap Junctions
| Compound | Amide Substituent (R) | Relative Potency | Reference |
| Oleamide | -NH₂ | ++++ | [5] |
| Oleoyl-N-methyl amide | -NHMe | +++ | [5] |
| Oleoyl-N,N-dimethyl amide | -NMe₂ | +++ | [5] |
| Oleoyl-N-ethyl amide | -NHEt | ++ | [5] |
| Oleoyl-N-benzyl amide | -NHCH₂Ph | - | [5] |
| Oleoyl ethanolamide | -NH(CH₂)₂OH | +++ | [5] |
Potency is indicated qualitatively based on reported structure-activity relationships, where '++++' represents the highest potency and '-' indicates inactivity. The comparable potency of the N-methyl and N,N-dimethyl amides is noted as significant[5].
Key Experimental Protocols
The investigation of gap junction inhibitors relies on precise and reproducible methodologies. The following protocols are standard in the field for assessing the impact of compounds like this compound on glial cell communication.
Glial Cell Culture
-
Cell Source: Primary astrocytes are typically cultured from the cortices of neonatal rats or mice[1][2]. Commercially available cell lines, such as C6 glioma cells, are also utilized[6].
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Plating for Experiments: For dye transfer or electrophysiology, cells are seeded onto glass coverslips and allowed to grow to confluence to ensure the formation of extensive gap junctional networks.
Scrape-Loading and Dye Transfer (SL/DT) Assay
This technique is used to assess GJIC by observing the transfer of a gap junction-permeable fluorescent dye from loaded cells to adjacent, coupled cells.
-
Preparation: Confluent glial cell monolayers on coverslips are washed with a physiological buffer solution (e.g., Hank's Balanced Salt Solution).
-
Inhibitor Incubation: The cells are pre-incubated with this compound at the desired concentration for a specified period. A vehicle control (e.g., DMSO or ethanol) is run in parallel.
-
Dye Loading: A solution of a fluorescent tracer, typically Lucifer Yellow (0.5% w/v), is added to the cells. A scalpel blade or needle is then used to make a scrape across the monolayer, allowing the dye to enter the damaged cells along the scrape line.
-
Incubation and Washing: Cells are incubated for 3-5 minutes to allow the dye to transfer to neighboring cells via functional gap junctions. Subsequently, the dye solution is removed, and the cells are washed thoroughly to remove extracellular dye.
-
Fixation and Imaging: Cells are fixed with 4% paraformaldehyde. The coverslips are then mounted on slides, and the extent of dye transfer from the scrape line is visualized and photographed using fluorescence microscopy.
-
Quantification: The extent of intercellular communication is quantified by measuring the area of fluorescent dye spread from the scrape line using image analysis software (e.g., ImageJ). The results are typically expressed as a percentage of the dye spread observed in vehicle-treated control cells.
Dual Whole-Cell Patch-Clamp Electrophysiology
This method provides a direct measure of the electrical conductance of gap junctions (gj) between a pair of coupled cells.
-
Cell Preparation: A low-density culture of glial cells is used to identify and record from cell pairs that are clearly coupled.
-
Recording Setup: Two patch-clamp amplifiers are used to independently voltage-clamp each cell in a pair. The recording pipettes are filled with an internal solution containing a potassium salt (e.g., K-aspartate) and buffered to a physiological pH.
-
Establishing a Recording: A dual whole-cell recording configuration is established. The membrane potential of one cell (Cell 1) is held constant, while voltage steps or ramps are applied to the other cell (Cell 2).
-
Measuring Junctional Current (Ij): The current required to hold Cell 1 at its constant potential in response to the voltage change in Cell 2 is the junctional current (Ij), which flows through the gap junctions.
-
Calculating Junctional Conductance (gj): The junctional conductance is calculated using Ohm's law: gj = Ij / Vj, where Vj is the transjunctional voltage difference (Vcell2 - Vcell1).
-
Pharmacology: After establishing a stable baseline gj, this compound is applied to the bath via a perfusion system. The change in gj over time is recorded to determine the extent and rate of inhibition.
Signaling Pathways and Mechanism of Action
The precise mechanism by which this compound inhibits glial gap junctions is not fully elucidated but is thought to parallel that of the related compound, anandamide. Studies on anandamide have shown that its inhibitory effect is sensitive to pertussis toxin[1]. This strongly suggests the involvement of a Gi/o-coupled G-protein coupled receptor (GPCR), although this action is independent of classical cannabinoid receptors[1]. The proposed pathway involves the activation of the GPCR, leading to downstream signaling cascades that culminate in the closure of connexin channels.
Visualizations
Caption: Workflow for a Scrape-Loading Dye Transfer (SL/DT) Assay.
Caption: Proposed GPCR-mediated pathway for gap junction closure.
Conclusion
This compound is a potent inhibitor of glial gap junction communication, acting in a manner consistent with other bioactive fatty acid amides. Its efficacy underscores the importance of the amide headgroup structure in modulating gap junction channels. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and similar molecules. Future research should focus on identifying the specific receptor and downstream signaling components that mediate its inhibitory effects, which could pave the way for the development of novel therapeutics targeting glial networks in the CNS.
References
- 1. Inhibition by anandamide of gap junctions and intercellular calcium signalling in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gap junctional control of glial glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid closes innexin/pannexin channels and thereby inhibits microglia cell movement to a nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gap junctional communication by polyunsaturated fatty acids in WB cells: evidence that connexin 43 is not hyperphosphorylated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
"Molecular weight and formula of Arachidonoyl-N,N-dimethyl amide"
For Researchers, Scientists, and Drug Development Professionals
Arachidonoyl-N,N-dimethyl amide is a synthetic fatty acid amide and an analog of the endocannabinoid anandamide. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols, designed for professionals in research and drug development.
Core Molecular and Physical Data
This compound, also known as N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is characterized by the following quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C22H37NO | [1] |
| Molecular Weight | 331.53 g/mol | [1] |
| CAS Number | 45280-17-9 | [1] |
Biological Activity and Signaling Pathway
The primary biological activity of this compound is the inhibition of cell-cell communication through gap junctions.[1] Unlike its parent compound, anandamide, it exhibits weak or no binding to the human central cannabinoid (CB1) receptor. Its mechanism of action is believed to involve the direct modulation of gap junction channels, which are formed by connexin proteins.
Gap junctions are intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a crucial role in maintaining tissue homeostasis.[2] Fatty acid amides, including arachidonoyl derivatives, have been shown to inhibit gap junctional intercellular communication.[3] This inhibition is thought to occur through a direct interaction with the connexin proteins that form the channel, leading to a conformational change that results in channel closure. This disruption of intercellular communication can have significant downstream effects on cellular signaling and tissue function.
Caption: Proposed mechanism of gap junction inhibition.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of arachidonoyl chloride with dimethylamine (B145610). This is a standard method for the formation of N,N-disubstituted amides.
Materials:
-
Arachidonic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dimethylamine (2M solution in THF)
-
Triethylamine (B128534) (TEA)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Arachidonoyl Chloride:
-
Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) to the solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to yield crude arachidonoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude arachidonoyl chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, prepare a solution of dimethylamine (2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the dimethylamine solution to the arachidonoyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.
-
Caption: Synthesis workflow for this compound.
Analytical Methodology: LC-MS/MS Quantification
The quantification of this compound in biological matrices can be achieved using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][6]
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium acetate in water.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient Elution: A gradient from 45% to 99% Mobile Phase B over 10 minutes.[4]
-
Flow Rate: 300 µL/min.[4]
-
Injection Volume: 10-15 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): [M+H]+ for this compound (e.g., m/z 332.3).
-
Product Ion (Q3): A characteristic fragment ion (to be determined by direct infusion of a standard).
-
-
Source Parameters: Optimized for maximum sensitivity, including cone voltage and collision energy.
Caption: Workflow for LC-MS/MS analysis.
References
- 1. scbt.com [scbt.com]
- 2. Connexins in cancer: bridging the gap to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid amide inhibitors of gap junction cell-cell communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Functions of Endogenous N-Arachidonoyl Dopamine (NADA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl dopamine (B1211576) (NADA) is an endogenous lipid signaling molecule that has garnered significant attention for its multifaceted physiological roles.[1][2][3] As a member of the endocannabinoid and endovanilloid families, NADA exhibits a unique pharmacological profile by interacting with multiple receptor systems, primarily the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3] This dual activity allows it to modulate a wide array of physiological processes, including pain perception, inflammation, and neuronal function.[2][4][5] This technical guide provides a comprehensive overview of the physiological functions of NADA, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.
I. Biosynthesis and Degradation
The precise biosynthetic and metabolic pathways of NADA are still under active investigation. However, several key enzymatic processes have been identified.
A. Biosynthesis
The primary proposed pathway for NADA biosynthesis involves the direct conjugation of arachidonic acid with dopamine.[6] While the enzymatic machinery is not fully elucidated, evidence suggests a potential role for fatty acid amide hydrolase (FAAH) in this process, either by supplying arachidonic acid from the hydrolysis of anandamide (B1667382) (AEA) or by directly catalyzing the conjugation.[2][6] Another hypothesized pathway involves the metabolism of N-arachidonoyl tyrosine via tyrosine hydroxylase and L-amino acid decarboxylase.[2]
B. Degradation
The inactivation of NADA is thought to occur through several enzymatic pathways:
-
Fatty Acid Amide Hydrolase (FAAH): FAAH can hydrolyze NADA to arachidonic acid and dopamine.[2]
-
Catechol-O-Methyltransferase (COMT): COMT can mediate the O-methylation of the catechol moiety of NADA.[2]
-
Cytochrome P450 (CYP450): CYP450 enzymes can metabolize NADA to omega-hydroxylated metabolites.[2]
References
- 1. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Experimental protocols for using Arachidonoyl-N,N-dimethyl amide in cell culture"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Arachidonoyl-N,N-dimethyl amide (ADMA) is a synthetic analog of the endocannabinoid anandamide (B1667382). Unlike anandamide, ADMA exhibits weak to no affinity for the central cannabinoid receptor (CB1), with a binding affinity (Ki) greater than 1 µM.[1][2] Its primary characterized activity in cell culture is the potent inhibition of gap junction intercellular communication (GJIC) in rat glial cells.[1][2][3] At a concentration of 50 µM, it has been shown to completely block this form of cell-to-cell communication.[1][2] This property makes it a valuable tool for studying the physiological and pathological roles of gap junctions, particularly in the central nervous system.
The mechanism of action for GJIC inhibition by ADMA is believed to be independent of cannabinoid receptors, suggesting a distinct signaling pathway.[4] Gap junctions are formed by connexin proteins, and in glial cells, particularly astrocytes, connexins such as Cx30 and Cx43 are prominently expressed.[5][6] ADMA's ability to disrupt communication through these channels can be leveraged to investigate processes like calcium wave propagation and metabolic cooperation between glial cells.
When designing experiments with ADMA, it is crucial to select appropriate cell types, such as primary rat glial cells or cell lines with robust gap junctional communication. The effective concentration for complete inhibition of GJIC has been established at 50 µM, providing a starting point for dose-response studies. The lipophilic nature of ADMA necessitates the use of a suitable solvent, such as ethanol (B145695) or DMSO, for preparing stock solutions. Appropriate vehicle controls must be included in all experiments to account for any solvent effects.
Quantitative Data Summary
| Compound | Target | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| This compound | Gap Junctions | Rat Glial Cells | Dye Transfer | 50 µM | 100% Inhibition of cell-cell communication | [1][2] |
| This compound | CB1 Receptor | Human | Radioligand Binding | >1 µM (Ki) | Weak or no binding | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Gap Junction Intercellular Communication (GJIC) using Scrape-Loading Dye Transfer Assay
This protocol is adapted from the methodology used to characterize the effects of arachidonic acid amides on glial cell communication.[3]
Objective: To determine the effect of this compound on gap junctional intercellular communication in cultured rat glial cells.
Materials:
-
Primary rat glial cell culture or a suitable glial cell line (e.g., C6 glioma cells)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (ADMA)
-
Vehicle control (e.g., Ethanol or DMSO)
-
Lucifer Yellow CH, lithium salt (5 mg/mL stock in PBS)
-
Rhodamine dextran (B179266) (10,000 MW, 5 mg/mL stock in PBS)
-
Surgical scalpel or 26-gauge needle
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture:
-
Plate rat glial cells on glass coverslips in a 24-well plate and culture until they form a confluent monolayer.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
-
Treatment:
-
Prepare working solutions of ADMA in culture medium. A final concentration of 50 µM is recommended for complete inhibition. Prepare a vehicle control with the same final concentration of the solvent used for ADMA.
-
Treat the cells with ADMA or vehicle control and incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Scrape-Loading:
-
After the incubation period, wash the cells twice with PBS.
-
Add a solution of Lucifer Yellow (final concentration 0.5 mg/mL) and Rhodamine dextran (final concentration 0.5 mg/mL) in PBS to the cells.
-
Using a sterile scalpel or needle, make a single, clean scrape across the cell monolayer. The scrape will transiently permeabilize the cells along the cut, allowing the dyes to enter. Rhodamine dextran, being a large molecule, will remain in the initially loaded cells, while the smaller Lucifer Yellow can pass through gap junctions to adjacent cells.
-
Incubate for 3-5 minutes at room temperature to allow dye loading.
-
-
Dye Transfer:
-
After the loading period, gently wash the cells three times with PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium and incubate for 30-60 minutes at 37°C to allow for the transfer of Lucifer Yellow to neighboring cells.
-
-
Fixation and Imaging:
-
Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the coverslips again with PBS and mount them on microscope slides.
-
Visualize the cells using a fluorescence microscope. Rhodamine dextran fluorescence will identify the cells initially loaded along the scrape line. Lucifer Yellow fluorescence will be observed in these cells and in the adjacent cells to which it has transferred via gap junctions.
-
-
Quantification:
-
For each experimental condition (control and ADMA-treated), capture multiple images along the scrape line.
-
Quantify the extent of dye transfer by counting the number of cell tiers away from the scrape line that show Lucifer Yellow fluorescence or by measuring the distance of dye spread.
-
Express the results as a percentage of the control (vehicle-treated) cells.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Inhibition by anandamide of gap junctions and intercellular calcium signalling in striatal astrocytes [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by anandamide of gap junctions and intercellular calcium signalling in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of connexin43 gap junctional intercellular communication by TPA requires ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Specific Expression of Connexins and Evidence of Restricted Gap Junctional Coupling between Glial Cells and between Neurons | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for In Vitro Assays with Arachidonoyl-N,N-dimethyl Amide (ANDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl-N,N-dimethyl amide (ANDA) is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). Structurally similar to AEA, ANDA's pharmacological profile displays notable differences, making it a compound of interest for studying specific cellular signaling pathways. This document provides detailed application notes and protocols for designing in vitro assays to characterize the activity of ANDA. The primary reported activities of ANDA are its weak affinity for the cannabinoid CB1 receptor and its ability to inhibit gap junction intercellular communication.[1][2][3][4][5]
These protocols are designed to enable researchers to further investigate the pharmacological properties of ANDA, particularly concerning its potential interactions with the cannabinoid CB2 receptor, its influence on intracellular signaling cascades, and its well-documented role in modulating cell-to-cell communication.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. Due to limited published research on this specific analog, many parameters remain to be experimentally determined. The provided protocols offer a framework for generating this data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Parameter | Value |
| This compound | Human CB1 | Radioligand Binding | Kᵢ | > 1 µM[1][2][4] |
| This compound | Human CB2 | Radioligand Binding | Kᵢ | Not Available |
Table 2: Functional Activity
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Gap Junction Inhibition | Rat Glial Cells | % Inhibition | 100% at 50 µM[1][2][4] |
| This compound | cAMP Assay | Not Available | IC₅₀/EC₅₀ | Not Available |
| This compound | Calcium Flux Assay | Not Available | EC₅₀ | Not Available |
| This compound | GTPγS Binding Assay | Not Available | EC₅₀ | Not Available |
Signaling Pathways and Experimental Workflows
To elucidate the potential mechanisms of action of ANDA, it is crucial to investigate its effects on key signaling pathways associated with cannabinoid receptors and gap junction modulation.
References
Application Notes and Protocols for In Vivo Studies Involving Arachidonoyl-N,N-dimethyl amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl-N,N-dimethyl amide, a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA), serves as a valuable tool for investigating specific cellular communication pathways.[1][2] Unlike anandamide, it exhibits weak to no affinity for the central cannabinoid (CB1) receptor (Kᵢ > 1 µM), allowing for the study of biological effects independent of direct CB1 agonism.[1][2] Its primary characterized mechanism of action is the potent inhibition of gap junction-mediated cell-cell communication, particularly demonstrated in glial cells.[1][3][4] This property makes it a specific probe for elucidating the physiological and pathological roles of gap junctions in vivo.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies utilizing this compound. The focus is on leveraging its gap junction inhibitory properties to explore neurological processes and other physiological systems where such communication is critical.
Mechanism of Action: Inhibition of Gap Junctions
This compound has been identified as a potent inhibitor of gap junction channels, which are responsible for direct intercellular communication by allowing the passage of ions and small molecules.[3] In vitro studies have shown that it can completely block communication between rat glial cells at a concentration of 50 µM.[1][2][4] This inhibition is a key functional distinction from its parent compound, anandamide, which also affects gap junctions but has confounding effects through cannabinoid receptor activation.[5] The specificity of this compound for gap junctions makes it an excellent candidate for in vivo studies aiming to understand the consequences of disrupting this communication pathway.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of gap junction inhibition by this compound.
Quantitative Data
Due to the limited number of published in vivo studies specifically on this compound, this section provides its known in vitro activity and proposes tables for collecting data from future in vivo experiments.
Table 1: In Vitro Activity Profile
| Parameter | Species/Cell Line | Value | Reference |
| CB1 Receptor Binding Affinity (Kᵢ) | Human | > 1 µM | [1][2] |
| Inhibition of Gap Junction Communication | Rat Glial Cells | 100% inhibition at 50 µM | [1][2][4] |
Table 2: Proposed Template for In Vivo Pharmacokinetic Data
| Parameter | Animal Model | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) |
| Cₘₐₓ (ng/mL) | e.g., C57BL/6 Mouse | e.g., i.p. | ||
| Tₘₐₓ (h) | e.g., C57BL/6 Mouse | e.g., i.p. | ||
| Half-life (t₁/₂) (h) | e.g., C57BL/6 Mouse | e.g., i.p. | ||
| Bioavailability (%) | e.g., C57BL/6 Mouse | e.g., i.p. vs i.v. | ||
| Brain/Plasma Ratio | e.g., C57BL/6 Mouse | e.g., i.p. |
Table 3: Proposed Template for In Vivo Efficacy in a Neuropathic Pain Model
| Treatment Group | Animal Model | N | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Baseline) | Paw Withdrawal Threshold (g) (Post-treatment) | % MPE |
| Vehicle | e.g., CCI Rat | 10 | N/A | |||
| This compound | e.g., CCI Rat | 10 | 1 | |||
| This compound | e.g., CCI Rat | 10 | 5 | |||
| This compound | e.g., CCI Rat | 10 | 10 | |||
| Positive Control (e.g., Gabapentin) | e.g., CCI Rat | 10 | 30 | |||
| MPE: Maximum Possible Effect |
Experimental Protocols
The following protocols are based on standard methodologies for lipid-based compounds and are intended as a starting point for in vivo investigations. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation and Administration of this compound
Objective: To prepare a stable formulation of this compound for systemic administration in rodents.
Materials:
-
This compound (powder)
-
Ethanol (B145695) (100%, non-denatured)
-
Tween 80
-
Saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (bath or probe)
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of 5% Ethanol, 5% Tween 80, and 90% saline.
-
In a sterile tube, add 50 µL of ethanol.
-
Add 50 µL of Tween 80.
-
Vortex thoroughly until the solution is homogeneous.
-
Add 900 µL of sterile saline.
-
Vortex again to create a clear solution.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound for the desired final concentration (e.g., for a 1 mg/mL solution, weigh 1 mg).
-
In a separate sterile tube, dissolve the powder in a small volume of ethanol (e.g., 50 µL for 1 mg).
-
Once fully dissolved, add the corresponding volume of Tween 80 (e.g., 50 µL) and vortex.
-
Slowly add the saline (e.g., 900 µL) while vortexing to prevent precipitation.
-
-
Final Formulation:
-
The final solution should be a clear or slightly opalescent suspension.
-
For best results, sonicate the final solution for 5-10 minutes to ensure uniform dispersion.
-
Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer the solution to the animal via the desired route (e.g., intraperitoneal injection, i.p.).
-
The typical injection volume for mice is 10 mL/kg and for rats is 5 mL/kg.
-
Administer a corresponding volume of the vehicle solution to the control group.
-
Protocol 2: Assessment of Neurological Effects using the Open Field Test
Objective: To evaluate the effect of this compound on general locomotor activity and anxiety-like behavior in mice. This is relevant given that glial communication can influence neuronal activity.
Materials:
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena)
-
Video tracking software
-
Prepared this compound and vehicle solutions
-
Experimental mice (e.g., C57BL/6)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administration:
-
Administer the prepared this compound solution or vehicle via i.p. injection. Doses might range from 1 to 20 mg/kg based on studies with related compounds.
-
Allow for a 30-minute pre-treatment period for the compound to become systemically available.
-
-
Open Field Test:
-
Gently place the mouse in the center of the open field arena.
-
Record the animal's behavior for 10-15 minutes using the video tracking software.
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the recorded video for the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An exploratory behavior.
-
Velocity: Speed of movement.
-
-
Compare the results between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow and Logic Diagrams
Experimental Workflow Diagram
Caption: General workflow for an in vivo behavioral study.
Logical Relationship Diagram for Hypothesis Testing
References
- 1. caymanchem.com [caymanchem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Arachidonic acid amide inhibitors of gap junction cell-cell communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Inhibition by anandamide of gap junctions and intercellular calcium signalling in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
"How to dissolve and prepare Arachidonoyl-N,N-dimethyl amide for experiments"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl-N,N-dimethyl amide (ADMA) is a synthetic analog of the endocannabinoid anandamide (B1667382). Unlike anandamide, ADMA exhibits weak affinity for the cannabinoid CB1 receptor. Its primary recognized biological activity is the potent inhibition of gap junction intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular activities. These application notes provide detailed protocols for the dissolution and preparation of ADMA for both in vitro and in vivo experimental settings, addressing its lipophilic nature and poor aqueous solubility. Furthermore, this document explores the known signaling pathways associated with ADMA's mechanism of action, focusing on its effects on gap junctions.
Physicochemical Properties and Solubility
ADMA is a lipophilic molecule, a characteristic that dictates its solubility and handling requirements. It is readily soluble in organic solvents but demonstrates poor solubility in aqueous solutions.
Table 1: Solubility and Physicochemical Data for ADMA
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₇NO | --INVALID-LINK-- |
| Molecular Weight | 331.5 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | ≥ 10 mg/mL | --INVALID-LINK-- |
| Solubility in Ethanol | ≥ 10 mg/mL | --INVALID-LINK-- |
| Aqueous Solubility | Poor | --INVALID-LINK-- |
| Storage | -20°C (as supplied) | --INVALID-LINK-- |
| Stability | ≥ 2 years at -20°C | --INVALID-LINK-- |
Note: ADMA is often supplied as a solution in methyl acetate. This solvent should be evaporated under a gentle stream of nitrogen before preparing solutions for experimental use.
Experimental Protocols
Due to its lipophilicity, careful preparation is required to ensure ADMA is delivered effectively to cells or animals without precipitation.
In Vitro Protocol: Preparation of ADMA for Cell Culture
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into cell culture medium.
Materials:
-
This compound (ADMA)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile, complete cell culture medium
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
If ADMA is supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Aseptically weigh the required amount of ADMA. For a 10 mM stock solution, this will be approximately 3.32 mg per 1 mL of DMSO.
-
In a sterile, light-protected microcentrifuge tube, dissolve the weighed ADMA in the appropriate volume of sterile DMSO.
-
Vortex thoroughly until the ADMA is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 6 months.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in complete cell culture medium to achieve the desired final concentration. It is critical to add the ADMA stock solution to the culture medium while vortexing to facilitate dispersion and minimize precipitation.
-
The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
In Vivo Protocol: Preparation of ADMA Lipid Emulsion
For systemic administration in animal models, a lipid-based formulation is recommended to improve solubility and bioavailability. This protocol describes the preparation of a simple lipid emulsion.
Materials:
-
This compound (ADMA)
-
Sterile soybean oil (or other suitable carrier oil)
-
Sterile egg lecithin (B1663433) (emulsifier)
-
Sterile glycerol (B35011)
-
Sterile water for injection
-
High-shear homogenizer or sonicator
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the required amount of ADMA in soybean oil. Gentle heating and vortexing may be required.
-
-
Preparation of the Aqueous Phase:
-
Disperse egg lecithin and glycerol in sterile water for injection.
-
-
Emulsification:
-
Heat both the oil and aqueous phases to approximately 60-70°C.
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer or sonicator.
-
Continue homogenization until a stable, uniform, and milky-white emulsion is formed.
-
-
Sterilization and Storage:
-
The final emulsion should be sterile-filtered through a 0.22 µm filter if possible, or prepared under strict aseptic conditions.
-
Store the emulsion at 4°C and use within a short period. Visually inspect for any signs of phase separation before each use.
-
Table 2: Example Formulation for a 10 mg/mL ADMA Lipid Emulsion
| Component | Amount (per 10 mL) |
| ADMA | 100 mg |
| Soybean Oil | 1.0 g |
| Egg Lecithin | 0.12 g |
| Glycerol | 0.22 g |
| Water for Injection | q.s. to 10 mL |
Note: This is a starting point, and the formulation may need to be optimized for specific applications and animal models.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for ADMA is the inhibition of gap junction intercellular communication (GJIC).[1] Gap junctions are channels that connect the cytoplasm of adjacent cells, allowing for the direct passage of ions, second messengers, and small metabolites.[2] These channels are formed by the docking of two hemichannels, called connexons, one from each of the neighboring cells. Each connexon is composed of six protein subunits called connexins.
ADMA has been shown to inhibit GJIC in various cell types, including glial cells.[2] While the precise molecular interaction is still under investigation, it is hypothesized that ADMA, being a lipophilic molecule, partitions into the cell membrane and directly or indirectly modulates the function of connexin proteins, such as Connexin 43 (Cx43), a widely expressed connexin. This leads to the closure of the gap junction channels and a reduction in intercellular communication.
The downstream consequences of GJIC inhibition by ADMA can be significant and context-dependent. They may include:
-
Disruption of Calcium Signaling: Gap junctions are important for the propagation of intercellular calcium waves. Inhibition of GJIC by ADMA can block this form of cell-to-cell communication.[1]
-
Alterations in Cell Proliferation and Differentiation: GJIC plays a role in regulating cell growth and development.
-
Modulation of Neuronal-Glial Interactions: In the central nervous system, GJIC is crucial for the communication between neurons and glial cells. By inhibiting this communication, ADMA may influence synaptic plasticity and neuronal function.[1]
It is important to note that as an analog of anandamide, ADMA may have off-target effects, although its affinity for cannabinoid receptors is low. Researchers should consider the possibility of interactions with other lipid-sensitive signaling pathways.
Conclusion
This compound is a valuable tool for studying the roles of gap junction intercellular communication in various physiological and pathological processes. Due to its lipophilic nature, appropriate solubilization and formulation are critical for obtaining reliable and reproducible experimental results. The protocols provided in these application notes offer a starting point for researchers to effectively prepare and utilize ADMA in their studies. Further investigation into the precise molecular interactions of ADMA with connexins and the full spectrum of its downstream signaling effects will continue to enhance our understanding of this potent inhibitor of intercellular communication.
References
Application Notes and Protocols for the Detection of Arachidonoyl-N,N-dimethyl amide in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arachidonoyl-N,N-dimethyl amide is a lipid signaling molecule structurally related to the endocannabinoid anandamide. Unlike anandamide, it exhibits weak to no affinity for the cannabinoid receptor 1 (CB1) but has been identified as an inhibitor of gap junction cell-cell communication.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This document provides a detailed guide to developing and applying a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose, based on established protocols for similar N-acyl amides.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sample purity. Two common and effective methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
a) Liquid-Liquid Extraction (LLE) for Plasma and Serum Samples
This protocol is adapted from methods used for other endocannabinoids and is suitable for high-throughput analysis.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma or serum)
-
Internal Standard (IS): A deuterated analog of a related N-acyl amide (e.g., Anandamide-d8) should be used. A specific deuterated standard for this compound is not commercially available.
-
Extraction Solvent: Ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether (MTBE) and hexane (B92381) (1:1, v/v).
-
Centrifuge tubes (2 mL)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
-
Procedure:
-
To 100 µL of the biological sample in a 2 mL centrifuge tube, add 10 µL of the internal standard solution.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.
-
b) Solid-Phase Extraction (SPE) for Brain Tissue Homogenates
This protocol is adapted from methods for N-arachidonoyl amino acids in brain tissue and provides a cleaner extract.[3]
-
Materials:
-
Brain tissue sample
-
Homogenization Buffer: Cold methanol or a buffer appropriate for tissue homogenization.
-
Internal Standard (IS)
-
SPE Cartridges: C18 cartridges (e.g., 100 mg, 1 mL).
-
SPE manifold
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
-
Procedure:
-
Homogenize the brain tissue sample in cold homogenization buffer.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[3]
-
Collect the supernatant and add the internal standard.
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method
The following parameters are a starting point for method development and should be optimized for the specific instrumentation used.
a) Liquid Chromatography (LC)
-
Column: A C18 or a cyano (CN) column is recommended for the separation of N-acyl amides. For example, a Zorbax SB-CN (2.1 x 100 mm, 3.5 µm) has been used for similar compounds.[3]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[3]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient Elution: A typical gradient would start with a lower percentage of organic phase (e.g., 45-50% B) and ramp up to a high percentage (e.g., 95-99% B) over several minutes to elute the analyte. A re-equilibration step at the initial conditions is necessary between injections.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
b) Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion and product ions for this compound should be optimized by direct infusion of a standard solution. Based on available data, the following transitions can be used as a starting point:
| Analyte | Precursor Ion ([M+H]+) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| This compound | 332.3 | 287.3 | 72.1 |
-
MS Parameters: The declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for each transition to achieve maximum sensitivity.
Data Presentation
Quantitative data from method validation should be summarized in tables for clarity and easy comparison. The following tables provide a template for presenting such data, with example values based on methods for similar analytes.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound | 0.1 - 100 | >0.99 | 0.1 | 0.05 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Spiked Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| This compound | 0.3 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| 10 | 98 - 102 | < 10 | 97 - 103 | < 10 | |
| 80 | 99 - 101 | < 5 | 98 - 102 | < 5 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Human Plasma | 85 - 95 | 90 - 110 |
| Rat Brain | 80 - 90 | 85 - 115 |
Mandatory Visualizations
Signaling Pathway
References
"Application of Arachidonoyl-N,N-dimethyl amide in studying cell-to-cell communication"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl-N,N-dimethyl amide is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). It serves as a valuable tool for investigating cell-to-cell communication, particularly through its potent inhibitory effects on gap junction intercellular communication (GJIC). Unlike anandamide, this compound exhibits weak to no affinity for the central cannabinoid receptor (CB1), making it a more specific tool for studying non-CB1 receptor-mediated effects on intercellular signaling.[1] This document provides detailed application notes, quantitative data, experimental protocols, and visual diagrams to guide researchers in utilizing this compound for studying cell-to-cell communication, with a primary focus on its effects on gap junctions in glial cells.
Principle of Action
This compound disrupts direct communication between adjacent cells by inhibiting the function of gap junctions. Gap junctions are transmembrane channels, formed by proteins called connexins, that allow the passage of small molecules and ions (<1 kDa) between the cytoplasm of connected cells. This form of communication is crucial for maintaining tissue homeostasis, coordinating cellular activities, and propagating signaling molecules.
The inhibitory effect of anandamide and its analogs, including this compound, on gap junctions in astrocytes has been shown to be mediated through a G-protein coupled receptor, sensitive to pertussis toxin, but distinct from the known cannabinoid receptors.[2][3] This makes this compound a specific pharmacological tool to probe this alternative signaling pathway that regulates intercellular communication.
Quantitative Data Summary
The inhibitory effect of this compound and its parent compound, anandamide, on gap junction intercellular communication in glial cells has been quantified in the literature. The following table summarizes the key findings.
| Compound | Cell Type | Assay | Concentration | % Inhibition of GJIC | Reference |
| This compound | Rat Glial Cells | Dye Transfer | 50 µM | 100% | Boger et al., 1999 |
| Anandamide | Rat Striatal Astrocytes | Dye Transfer (Scrape Loading) | 1 µM | Significant Decrease | Venance et al., 1995[3] |
| Anandamide | Rat Striatal Astrocytes | Dye Transfer (Scrape Loading) | 5 µM | Greatly Inhibited | Venance et al., 1995[3] |
| Anandamide | Rat Striatal Astrocytes | Dual Whole-Cell Patch Clamp | 5 µM | ~90% | Venance et al., 1995[3] |
Experimental Protocols
A common and effective method to study the effect of this compound on GJIC is the Scrape Loading/Dye Transfer (SL/DT) assay. This technique allows for the assessment of functional gap junction coupling in a population of cells.
Protocol: Scrape Loading/Dye Transfer (SL/DT) Assay to Measure Inhibition of GJIC by this compound in Rat Glial Cells
Materials:
-
Rat glial cells (e.g., primary astrocytes or a C6 glioma cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO or ethanol)
-
Lucifer Yellow CH, lithium salt (5 mg/mL stock in PBS)
-
Rhodamine Dextran (10,000 MW, 5 mg/mL stock in PBS, optional gap junction-impermeable control)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with appropriate filters for Lucifer Yellow (excitation ~428 nm, emission ~536 nm) and Rhodamine (excitation ~550 nm, emission ~573 nm)
Procedure:
-
Cell Culture:
-
Plate rat glial cells in 35 mm culture dishes or 6-well plates and grow to confluence. Confluent monolayers are essential for establishing functional gap junctions.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound in cell culture medium from the stock solution. A final concentration of 50 µM is recommended for complete inhibition. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the treatment group).
-
Aspirate the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
-
Scrape Loading:
-
After incubation, wash the cells twice with PBS.
-
Add a solution of Lucifer Yellow (and optionally Rhodamine Dextran) in PBS to the cells.
-
Using a sterile scalpel blade or a syringe needle, make a clean scrape or scratch across the cell monolayer. The cells along the scrape will be transiently permeabilized, allowing the dye to enter.
-
-
Dye Transfer:
-
Allow the dye to transfer to adjacent cells through gap junctions for a short incubation period (typically 2-10 minutes) at room temperature. The optimal time should be determined empirically for the specific cell type.
-
-
Fixation and Imaging:
-
Aspirate the dye solution and wash the cells thoroughly with PBS three to five times to remove extracellular dye.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips (if used) or observe the dishes directly under a fluorescence microscope.
-
-
Data Acquisition and Analysis:
-
Capture images of the scrape line and the surrounding cells using the appropriate filter sets.
-
Quantify the extent of dye transfer by measuring the distance the Lucifer Yellow has migrated from the scrape line or by counting the number of fluorescent cells perpendicular to the scrape.
-
In the vehicle control, Lucifer Yellow should diffuse several cell layers away from the scrape. In the this compound-treated cells, the dye transfer will be significantly reduced or completely blocked, with the fluorescence confined to the cells immediately adjacent to the scrape.
-
If Rhodamine Dextran was used, its fluorescence should be restricted to the cells directly along the scrape line in all conditions, confirming that the dye transfer of Lucifer Yellow is specifically through gap junctions.
-
Visualizations
Signaling Pathway of Gap Junction Inhibition
Caption: Proposed signaling pathway for gap junction inhibition.
Experimental Workflow for Scrape Loading/Dye Transfer Assay
Caption: Workflow of the Scrape Loading/Dye Transfer Assay.
Logical Relationship of Molecular Components
References
Techniques for Quantifying Arachidonoyl-N,N-dimethyl Amide in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of Arachidonoyl-N,N-dimethyl amide (Anandamide or AEA), an endogenous cannabinoid neurotransmitter, in various tissue samples. The selection of an appropriate analytical method is critical for understanding the physiological and pathological roles of anandamide (B1667382). This guide covers the most common and robust techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to Anandamide (AEA)
Anandamide, derived from the Sanskrit word "ananda" meaning "joy, bliss, delight," is a fatty acid neurotransmitter and a key endocannabinoid.[1] It plays a significant role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. AEA exerts its effects primarily by binding to cannabinoid receptors, CB1 in the central nervous system and CB2 in the periphery.[1][2] The accurate quantification of AEA in tissues is crucial for research in neuroscience, pharmacology, and drug development to understand its role in health and disease.
Endocannabinoid Signaling Pathway
Anandamide is synthesized "on-demand" from a phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), in response to cellular depolarization or receptor stimulation.[3] After its release, AEA acts as a retrograde messenger, traveling from the postsynaptic neuron to presynaptic terminals to activate CB1 receptors, which in turn suppresses neurotransmitter release.[4][5] The action of anandamide is terminated by cellular uptake, facilitated by a putative transporter, followed by intracellular enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH), which hydrolyzes AEA into arachidonic acid and ethanolamine.[5][6]
Anandamide synthesis, retrograde signaling, and degradation pathway.
Quantification Techniques
The quantification of anandamide in biological tissues presents analytical challenges due to its low abundance and lipid nature.[7] The most widely accepted and utilized methods are based on mass spectrometry, offering high selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of endocannabinoids in various biological matrices, including brain, liver, muscle, and adipose tissue.[8] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes.
a. Tissue Sample Preparation and Lipid Extraction:
-
Homogenization: Weigh the frozen tissue sample and homogenize it in a suitable ice-cold buffer (e.g., Tris-HCl 50 mM, pH 7.4) containing a protease inhibitor cocktail.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., AEA-d8) to the homogenate to account for analyte loss during sample preparation and analysis.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is a modified Bligh and Dyer extraction:
-
Add methanol (B129727) and chloroform (B151607) to the homogenate in a ratio of 2:1:1 (methanol:chloroform:homogenate).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction on the remaining aqueous phase for improved recovery.
-
Alternatively, a simpler extraction with acetonitrile (B52724) can be used.[9][10]
-
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a small volume of the initial mobile phase (e.g., methanol/water mixture).
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., Waters Symmetry C18, 2.1 x 150 mm, 5 µm).[10]
-
Mobile Phase: Employ a gradient elution with two solvents, typically:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of anandamide (e.g., m/z 348.3) and a specific product ion (e.g., m/z 62.1) for quantification. A second product ion can be used for confirmation.
-
Quantification: Generate a standard curve using known concentrations of anandamide and the internal standard. The concentration of anandamide in the tissue sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
| Tissue | Species | Anandamide Concentration (pmol/g) | Reference |
| Brain | Mouse (Wild-type) | 50 ± 10 | [11] |
| Brain | Mouse (FAAH knockout) | 775 ± 113 | [11] |
| Hippocampus | Mouse (CB1 knockout) | Lower than wild-type | [12] |
| Striatum | Mouse (CB1 knockout) | Lower than wild-type | [12] |
digraph "LC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Tissue [label="Tissue Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization\n(with Internal Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Liquid-Liquid Extraction\n(e.g., Chloroform/Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Evaporation & Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="LC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Tissue -> Homogenize; Homogenize -> Extract; Extract -> Dry; Dry -> LC; LC -> MS; MS -> Data; }
Workflow for anandamide quantification by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of anandamide.[7] It often requires derivatization of the analyte to increase its volatility and thermal stability. Isotope dilution GC-MS is a highly accurate method for quantification.[13][14]
a. Tissue Sample Preparation and Derivatization:
-
Extraction: Follow the same tissue homogenization and lipid extraction steps as described for LC-MS/MS. A solid-phase extraction (SPE) step using a C18 cartridge can be employed for sample cleanup and is often necessary for complex matrices like brain tissue.[7]
-
Derivatization:
-
Evaporate the purified lipid extract to dryness.
-
A two-step derivatization procedure is often used to create a stable and volatile derivative. For example, conversion to a pentafluorobenzoyl ester followed by pentafluoropropionyl acylation.[13]
-
Alternatively, a silylation reaction using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.
-
b. GC-MS Analysis:
-
Chromatographic Separation:
-
Column: Use a capillary column suitable for lipid analysis, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the analytes. The program starts at a lower temperature and gradually increases to a higher temperature.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where specific ions characteristic of the derivatized anandamide and the internal standard are monitored.
-
Quantification: Similar to LC-MS/MS, a standard curve is generated to quantify the anandamide concentration in the sample.
-
| Tissue | Species | Anandamide Concentration | Note | Reference |
| Brain, Spleen, Testis, Liver, Lung, Heart | Rat | Below quantification limit (0.1 pmol/mg protein) | N-ArPE, the precursor, was quantifiable. | [13] |
digraph "GC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Tissue [label="Tissue Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Lipid Extraction & Purification\n(e.g., SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatize [label="Derivatization\n(e.g., Silylation)", fillcolor="#FBBC05", fontcolor="#202124"]; GC [label="GC Separation\n(Capillary Column)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="MS Detection\n(EI, SIM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Tissue -> Extract; Extract -> Derivatize; Derivatize -> GC; GC -> MS; MS -> Data; }
Workflow for anandamide quantification by GC-MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that can be used for the quantification of anandamide, particularly when a large number of samples need to be analyzed. Commercially available ELISA kits are based on the principle of competitive inhibition.[15] While generally less specific and sensitive than mass spectrometry-based methods, ELISA can be a useful screening tool.
-
Sample Preparation:
-
Prepare tissue homogenates as described previously.
-
The supernatant from the centrifuged homogenate can often be used directly, although a preliminary extraction may be necessary to remove interfering substances.[16]
-
-
Assay Procedure:
-
Standard and Sample Addition: Add standards and samples to the wells of a microtiter plate pre-coated with an anandamide antibody.[17]
-
Competitive Binding: Add a fixed amount of biotin-conjugated anandamide to each well. During incubation, the free anandamide in the sample competes with the biotin-conjugated anandamide for binding to the antibody on the plate.[15]
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate Addition: Add streptavidin-HRP (Horseradish Peroxidase) to each well, which binds to the biotin.
-
Washing: Wash the plate again to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of anandamide in the sample.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the anandamide concentration in the samples by comparing their absorbance to the standard curve.[15]
-
| Sample Type | Species | Detection Range (ng/mL) | Kit Reference |
| Serum, Plasma | Various | 2.47 - 200 | [18] |
| Serum, Plasma, Tissue Homogenates | Human | 0.05 - 20 | [17] |
digraph "ELISA_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Sample [label="Sample/Standard Addition\nto Antibody-Coated Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Compete [label="Add Biotinylated-AEA\n(Competitive Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HRP [label="Add Streptavidin-HRP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Substrate [label="Add TMB Substrate\n(Color Development)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Add Stop Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Read Absorbance (450 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Compete; Compete -> Wash1; Wash1 -> HRP; HRP -> Wash2; Wash2 -> Substrate; Substrate -> Stop; Stop -> Read; }
General workflow for a competitive ELISA for anandamide.
Conclusion
The choice of method for quantifying anandamide in tissues depends on the specific requirements of the study, including the need for sensitivity, specificity, and sample throughput. LC-MS/MS is currently the most reliable and widely used method, offering excellent sensitivity and specificity. GC-MS is a robust alternative, though it often requires a derivatization step. ELISA provides a high-throughput option suitable for screening large numbers of samples, but results should be interpreted with caution and may require confirmation by a mass spectrometry-based method. Careful sample handling and preparation are critical for all techniques to ensure accurate and reproducible results.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. The endocannabinoid anandamide activates pro-resolving pathways in human primary macrophages by engaging both CB2 and GPR18 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The endocannabinoid system, anandamide and the regulation of mammalian cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levels, metabolism, and pharmacological activity of anandamide in CB(1) cannabinoid receptor knockout mice: evidence for non-CB(1), non-CB(2) receptor-mediated actions of anandamide in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC/MS analysis of anandamide and quantification of N-arachidonoylphosphatidylethanolamides in various brain regions, spinal cord, testis, and spleen of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotope dilution GC/MS determination of anandamide and other fatty acylethanolamides in rat blood plasma | Scilit [scilit.com]
- 15. bioelsa.com [bioelsa.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Various Species Anandamide (AEA) ELISA Kit [ABIN6953699] - Plasma, Serum [antibodies-online.com]
"Safety precautions for working with Arachidonoyl-N,N-dimethyl amide in a laboratory setting"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonoyl-N,N-dimethyl amide (ANDA) is a synthetic analog of the endocannabinoid anandamide (B1667382).[1][2] While it exhibits weak or no binding to the human central cannabinoid (CB1) receptor, it has been shown to inhibit rat glial gap junction cell-cell communication.[1][3] This document provides detailed safety precautions, handling protocols, and relevant biological context for the use of ANDA in a laboratory setting. The information is intended to ensure the safe and effective use of this compound in research and drug development applications.
Safety Precautions
Working with ANDA requires adherence to standard laboratory safety practices. The compound should be handled by trained personnel in a well-ventilated area. The following table summarizes key safety and physical data.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₇NO | [1][4][5] |
| Molecular Weight | 331.5 g/mol | [1] |
| CAS Number | 45280-17-9 | [1][5] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C or -80°C | [1][6] |
| Stability | ≥ 2 years (at -20°C) | [1][2] |
| Solubility (DMF) | 10 mg/mL | [1][3] |
| Solubility (DMSO) | 10 mg/mL | [1][3] |
| Solubility (Ethanol) | 10 mg/mL | [1][3] |
| Solubility (0.1 M Na₂CO₃) | 1 mg/mL | [1][3] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling ANDA, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear a lab coat or other protective clothing.[7]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded or irritation occurs, a full-face respirator may be necessary.[7]
Handling and Storage
-
Handling: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes.[7] Use spark-proof tools and explosion-proof equipment if handling large quantities.[7]
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area at the recommended temperature of -20°C or -80°C.[1][6] Keep away from direct sunlight and sources of ignition.[6]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Spills and Disposal
-
Accidental Release: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[7] Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]
-
Containment and Cleaning Up: Collect spillage using appropriate tools and place it in a suitable, closed container for disposal.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols provide a general guideline for the preparation and use of ANDA in a laboratory setting.
Reconstitution of ANDA
ANDA is typically supplied as a solution in methyl acetate (B1210297) or as a solid.
-
If supplied in methyl acetate: To change the solvent, evaporate the methyl acetate under a gentle stream of nitrogen. Immediately add the solvent of choice (e.g., DMSO, ethanol (B145695), DMF).[8]
-
If supplied as a solid: Prepare a stock solution by dissolving the compound in an appropriate solvent such as DMSO, DMF, or ethanol to a concentration of 10 mg/mL.[1][3] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous buffers, dilute the stock solution with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day.[8]
Example Protocol: In Vitro Cell Treatment
This protocol describes a general procedure for treating cultured cells with ANDA.
-
Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the ANDA stock solution to the desired final concentration using the appropriate cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of ANDA.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein expression analysis, or functional assays.
Visualizations
Experimental Workflow for Handling ANDA```dot
Caption: ANDA's relationship to anandamide and known targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 45280-17-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. N,N-dimethyl arachidonoyl amine | C22H37NO | CID 5283408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
"Troubleshooting solubility issues with Arachidonoyl-N,N-dimethyl amide in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Arachidonoyl-N,N-dimethyl amide in aqueous solutions for experimental use.
Troubleshooting Guide
Researchers may encounter challenges with the solubility of the lipophilic compound this compound in aqueous buffers and cell culture media. This guide offers a systematic approach to identify and resolve these issues.
Problem: Precipitate forms when diluting the stock solution into aqueous media.
| Potential Cause | Suggested Solution |
| Low Aqueous Solubility | This compound is inherently poorly soluble in neutral aqueous solutions. Direct dissolution is not recommended. |
| Improper Dilution Technique | Rapid addition of the organic stock solution to the aqueous medium can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise while gently vortexing or swirling the aqueous medium to ensure rapid and even dispersion. |
| High Final Concentration | The desired final concentration may exceed the solubility limit of the compound in the aqueous medium, even with a co-solvent. The effective concentration of this compound has been shown to be 50 µM for inhibiting gap junction cell-cell communication.[1] Attempt to lower the final working concentration if your experimental design allows. |
| Inappropriate Solvent for Stock Solution | While soluble in several organic solvents, the choice of solvent can impact the subsequent dilution into aqueous media. DMSO is a commonly used solvent for preparing stock solutions of lipophilic compounds for cell-based assays.[2][3] |
| Suboptimal Temperature | The temperature of the aqueous medium can affect solubility. Pre-warming the cell culture medium or buffer to 37°C before adding the stock solution may help maintain solubility. |
| pH of the Aqueous Solution | The solubility of fatty acid amides can be influenced by pH. While solubility is reported in 0.1 M Na2CO3 (a basic solution), solubility in neutral buffers like PBS is limited.[1] |
Problem: Inconsistent experimental results or lower than expected compound efficacy.
| Potential Cause | Suggested Solution |
| Partial Precipitation or Micelle Formation | The compound may be forming aggregates or micelles that are not visible to the naked eye, reducing the concentration of monomeric, active compound. Visually inspect the solution for any haziness or Tyndall effect (light scattering). Consider filtering the final working solution through a 0.22 µm syringe filter, although this may remove some aggregated compound. |
| Stock Solution Instability | Improper storage of the stock solution can lead to degradation of the compound. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Co-solvent Cytotoxicity | The concentration of the organic co-solvent (e.g., DMSO) in the final working solution might be toxic to the cells, affecting the experimental outcome. Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.5%, and include a vehicle control (media with the same concentration of DMSO) in your experiments.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution for use in cell-based assays.[2][3] this compound is soluble in DMSO at a concentration of 10 mg/ml.[1] Ethanol and dimethylformamide (DMF) can also be used, with a similar solubility of 10 mg/ml.[1]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is sparingly soluble in neutral aqueous buffers such as PBS. Its solubility is reported to be 1 mg/ml in 0.1 M sodium carbonate (Na2CO3), which is a basic solution.[1] For the structurally similar compound, arachidonoyl ethanolamide (AEA), it is described as "sparingly soluble in aqueous buffers" and "slightly soluble in PBS (pH 7.2)".
Q3: How should I prepare a working solution of this compound for my cell culture experiment?
A3: It is recommended to first prepare a concentrated stock solution in DMSO (e.g., 10 mg/ml, which is approximately 30 mM). This stock solution should then be serially diluted in your cell culture medium to the final desired concentration immediately before use. To minimize precipitation, add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing. The final concentration of DMSO in the culture medium should be kept to a minimum, ideally at or below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control in your experiment with the same final concentration of DMSO.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] Some robust cell lines may tolerate up to 1%. However, it is always best practice to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration. A final concentration of 0.1% DMSO is considered safe for most cell lines.[2]
Q5: My compound still precipitates even after following the recommended protocol. What else can I try?
A5: If precipitation persists, you can try using a carrier protein like bovine serum albumin (BSA) to improve solubility. Fatty acids and lipophilic molecules can be complexed with fatty acid-free BSA to enhance their delivery in aqueous solutions. A general protocol involves preparing a stock solution of the compound complexed with BSA.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration |
| Dimethyl sulfoxide (DMSO) | 10 mg/ml |
| Dimethylformamide (DMF) | 10 mg/ml |
| Ethanol | 10 mg/ml |
| 0.1 M Sodium Carbonate (Na2CO3) | 1 mg/ml |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder or as supplied in a solvent)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
If this compound is supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Accurately weigh the desired amount of the compound. The molecular weight of this compound is 331.5 g/mol . To prepare 1 ml of a 10 mM stock solution, you will need 3.315 mg.
-
Add the appropriate volume of anhydrous DMSO to the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 ml of a 50 µM working solution from a 10 mM stock, you would perform a 1:200 dilution (add 5 µl of the stock solution to 995 µl of medium).
-
When adding the stock solution to the medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Experimental Workflow for Preparing Aqueous Working Solution
Caption: Workflow for preparing an aqueous working solution of this compound.
Signaling Pathway: Inhibition of Gap Junction Communication
Caption: Inhibition of gap junction-mediated intercellular communication by this compound.
References
"How to improve the stability of Arachidonoyl-N,N-dimethyl amide for long-term experiments"
Welcome to the technical support center for Arachidonoyl-N,N-dimethyl amide (ANDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of ANDA for successful long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (ANDA) degradation in experimental settings?
A1: The primary cause of ANDA degradation is the oxidation of its polyunsaturated arachidonoyl chain. This lipid peroxidation is a common issue for polyunsaturated fatty acid amides and can be initiated by factors such as exposure to oxygen, light, and elevated temperatures. This process can lead to a loss of biological activity and the formation of confounding byproducts in your experiments.
Q2: How should I store my stock solution of ANDA for maximum stability?
A2: For long-term stability, ANDA should be stored as a stock solution in an organic solvent such as methyl acetate, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO) at -20°C or lower. When stored properly under these conditions, it is expected to be stable for at least two years. It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended to preserve its integrity.
Q3: Can I prepare and store aqueous solutions of ANDA?
A3: It is strongly advised not to store ANDA in aqueous solutions for more than a day. The stability of ANDA and related N-acylethanolamines is significantly reduced in aqueous buffers due to both hydrolysis of the amide bond and enhanced oxidation of the arachidonoyl chain. For experiments requiring an aqueous environment, it is best to prepare the solution fresh for each experiment.
Q4: Are there any methods to improve the stability of ANDA in aqueous media for long-term experiments?
A4: Yes, two primary methods can significantly enhance the stability of ANDA in aqueous solutions for extended experimental periods: the use of antioxidants and encapsulation with cyclodextrins. These methods are detailed in the troubleshooting guides and experimental protocols below.
Troubleshooting Guides
Issue 1: Inconsistent or diminishing effects of ANDA in multi-day cell culture experiments.
-
Possible Cause: Degradation of ANDA in the cell culture medium. The polyunsaturated arachidonoyl chain is susceptible to oxidation, and the amide bond can undergo hydrolysis over time in aqueous environments.
-
Solution:
-
Prepare Fresh Solutions: Prepare the ANDA-containing medium fresh daily.
-
Incorporate Antioxidants: Add an antioxidant to your stock solution and/or final culture medium. Common choices include ascorbic acid or tert-butylhydroquinone (B1681946) (TBHQ).
-
Use Cyclodextrin (B1172386) Complexation: Encapsulating ANDA in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically improve its solubility and protect it from degradation.
-
Issue 2: Precipitation of ANDA when adding to aqueous buffers or cell culture media.
-
Possible Cause: ANDA is a lipophilic molecule with low aqueous solubility. Adding a concentrated organic stock solution directly to an aqueous medium can cause it to precipitate out of solution.
-
Solution:
-
Serial Dilution: Perform serial dilutions in an intermediate solvent like ethanol before the final dilution into the aqueous medium.
-
Vortexing/Sonication: When making the final dilution, vortex or sonicate the solution to aid in dispersion.
-
Use of a Carrier: Incorporate a carrier molecule like bovine serum albumin (BSA) in your buffer or medium to help solubilize the ANDA.
-
Cyclodextrin Encapsulation: Complexing ANDA with HP-β-CD will significantly increase its aqueous solubility.
-
Quantitative Data on Stability
The stability of N-arachidonoyl amides can be significantly enhanced through various formulation strategies. The following tables summarize key quantitative data on the stability of anandamide (B1667382) (AEA), a closely related analog of ANDA.
Table 1: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Anandamide (AEA) Stability in Aqueous Solution
| Condition | Half-life (t½) | Fold Increase in Stability |
| AEA in aqueous solution at 50°C | ~1 day | - |
| AEA in 10% HP-β-CD aqueous solution at 50°C | 2.9 years | >1000x |
This data illustrates the profound stabilizing effect of cyclodextrin encapsulation on a molecule structurally similar to ANDA.
Table 2: General Stability of N-Arachidonoyl Amides Under Different Storage Conditions
| Storage Condition | Solvent | Expected Stability |
| -20°C | Methyl Acetate | ≥ 2 years |
| -20°C | Ethanol/DMSO | ≥ 2 years |
| Aqueous Buffer (e.g., PBS) at Room Temperature | Aqueous | < 24 hours |
| Cell Culture Medium at 37°C | Aqueous | Hours |
| Cell Culture Medium with Antioxidants at 37°C | Aqueous | Significantly extended |
| Aqueous Solution with 10% HP-β-CD at 50°C | Aqueous | ~2.9 years (for AEA) |
Experimental Protocols
Protocol 1: Preparation of an Antioxidant-Stabilized ANDA Solution for Cell Culture
This protocol describes the preparation of a 10 mM stock solution of ANDA with an antioxidant, and its subsequent dilution for use in cell culture experiments.
-
Materials:
-
This compound (ANDA)
-
Anhydrous ethanol or DMSO
-
Ascorbic acid
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out a precise amount of ANDA and ascorbic acid. For a 1 mL stock, you will need 3.32 mg of ANDA (MW: 331.53 g/mol ) and 0.176 mg of ascorbic acid (for a final concentration of 1 mM).
-
In a sterile, amber microcentrifuge tube, dissolve the weighed ANDA and ascorbic acid in 1 mL of anhydrous ethanol or DMSO.
-
Vortex thoroughly until both components are completely dissolved.
-
Aliquot into smaller, single-use volumes (e.g., 20 µL) in amber tubes to minimize light exposure and freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Procedure for Preparing Working Solution in Cell Culture Medium:
-
Thaw one aliquot of the 10 mM ANDA stock solution.
-
Perform a serial dilution in sterile ethanol or DMSO to an intermediate concentration (e.g., 1 mM).
-
Add the desired volume of the intermediate stock to your pre-warmed cell culture medium. For a final concentration of 10 µM, add 10 µL of the 1 mM intermediate stock to 1 mL of medium.
-
Vortex the final solution gently before adding it to your cells.
-
Protocol 2: Preparation of Cyclodextrin-Complexed ANDA for Enhanced Aqueous Stability
This protocol details the preparation of a highly stable aqueous stock solution of ANDA using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound (ANDA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water
-
Anhydrous ethanol
-
Glass vial
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile, deionized water. For 10 mL, dissolve 1 g of HP-β-CD in 10 mL of water. Stir until fully dissolved.
-
Prepare a concentrated stock solution of ANDA in anhydrous ethanol (e.g., 100 mg/mL).
-
Slowly add a small volume of the concentrated ANDA in ethanol to the 10% HP-β-CD solution while stirring vigorously. The molar ratio of ANDA to cyclodextrin should be approximately 1:1 or with a slight excess of cyclodextrin.
-
Continue to stir the solution at room temperature for at least 1-2 hours to allow for complex formation.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Store the aqueous ANDA-cyclodextrin complex solution at 4°C for short-term use or at -20°C for long-term storage.
-
Visualizations
Caption: Workflow for preparing stabilized ANDA solutions.
"Common challenges in experiments using Arachidonoyl-N,N-dimethyl amide"
Welcome to the technical support center for experiments using Arachidonoyl-N,N-dimethyl amide (ANDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this anandamide (B1667382) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANDA) and what is its primary known activity?
This compound (ANDA) is a synthetic analog of the endocannabinoid anandamide (AEA).[1][2][3] Unlike anandamide, ANDA exhibits weak to no binding affinity for the human central cannabinoid receptor (CB1), with a Ki value greater than 1 µM.[1][3] Its most well-characterized biological effect is the inhibition of gap junction cell-to-cell communication.[1][2][3] Complete inhibition of gap junctional intercellular communication in rat glial cells has been observed at a concentration of 50 µM.[1][3]
Q2: What are the main challenges I should be aware of when working with ANDA?
The primary challenges in working with ANDA stem from its lipophilic nature, which can lead to issues with solubility, stability in aqueous media, and potential for non-specific interactions. Careful preparation of stock solutions and appropriate handling are crucial for obtaining reproducible results.
Q3: How should I prepare and store stock solutions of ANDA?
ANDA is soluble in organic solvents such as methyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] Stock solutions should be prepared in these solvents at concentrations of up to 10 mg/mL.[1] For long-term storage, it is recommended to store stock solutions at -20°C.
Q4: Can I dissolve ANDA directly in my aqueous experimental buffer or cell culture medium?
Direct dissolution of ANDA in aqueous solutions is not recommended due to its poor water solubility. To prepare working solutions, it is advised to dilute the organic stock solution into the aqueous buffer or medium with vigorous vortexing. Be aware that this can still lead to the formation of micelles or aggregates.
Q5: How stable is ANDA in aqueous solutions and cell culture media?
While specific stability data in various cell culture media is limited, it is generally recommended not to store aqueous solutions of ANDA for more than one day to avoid degradation and ensure consistent activity. As a lipophilic molecule, ANDA may also be susceptible to oxidation, so it is advisable to handle it under an inert gas and protect it from light where possible.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Effect Observed
Possible Cause 1: Poor Solubility and Compound Precipitation
-
Symptom: You observe a precipitate in your working solution or cell culture well, or you see a film on the surface of the medium.
-
Troubleshooting Steps:
-
Visually inspect your working solution: Before adding to your cells or assay, hold the solution up to a light source to check for any visible precipitate.
-
Optimize your dilution method: When diluting your organic stock into an aqueous buffer, try adding the stock solution dropwise while continuously vortexing the buffer.
-
Use a carrier protein: For in vitro experiments, consider pre-complexing ANDA with a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve its solubility and delivery to cells.
-
Sonication: Briefly sonicating the final working solution can help to disperse aggregates, but be cautious as this can also generate heat and potentially degrade the compound.
-
Possible Cause 2: Compound Degradation
-
Symptom: You observe a diminishing effect of ANDA over the time course of your experiment, or fresh preparations work while older ones do not.
-
Troubleshooting Steps:
-
Prepare fresh working solutions for each experiment: Avoid using aqueous solutions of ANDA that have been stored for more than a few hours.
-
Minimize exposure to light and oxygen: Protect stock and working solutions from light and consider purging with an inert gas like argon or nitrogen before sealing for storage.
-
Check for lot-to-lot variability: If you suspect a problem with the compound itself, try a new batch or lot from the supplier.
-
Possible Cause 3: Incorrect Cell Density or Cell Type
-
Symptom: You are not observing the expected inhibition of gap junction communication.
-
Troubleshooting Steps:
-
Ensure your cells express connexins: The primary target of ANDA's known activity is gap junctions, which are formed by connexin proteins. Confirm that your cell line expresses connexins (e.g., Connexin 43) and forms functional gap junctions.
-
Optimize cell density: Gap junction communication is dependent on cell-to-cell contact. Ensure your cells are seeded at a density that allows for the formation of a confluent monolayer.
-
Problem 2: High Background or Non-Specific Effects
Possible Cause 1: Compound Aggregation
-
Symptom: You observe cellular toxicity or other effects that are not consistent with the known pharmacology of ANDA.
-
Troubleshooting Steps:
-
Lower the final concentration of ANDA: High concentrations of lipophilic compounds are more prone to aggregation. Try a dose-response experiment to find the optimal concentration for your assay.
-
Include a vehicle control: Always include a control group that is treated with the same final concentration of the organic solvent used to dissolve ANDA.
-
Possible Cause 2: Off-Target Effects
-
Symptom: You observe biological effects that cannot be explained by the inhibition of gap junctions.
-
Troubleshooting Steps:
-
Consider potential off-target interactions: While ANDA has weak affinity for CB1 receptors, it may interact with other receptors or ion channels. For example, some anandamide analogs have been shown to interact with TRPV1 channels.
-
Use specific inhibitors for suspected off-targets: If you hypothesize an off-target effect, use a specific antagonist for that target in conjunction with ANDA to see if the effect is blocked.
-
Quantitative Data Summary
| Parameter | Value | Source |
| CB1 Receptor Binding Affinity (Ki) | > 1 µM | [1][3] |
| Inhibition of Gap Junction Communication | 100% at 50 µM | [1][3] |
| Solubility in Organic Solvents | ~10 mg/mL in DMF, DMSO, Ethanol | [1] |
| Aqueous Solubility | Poor | [1] |
Experimental Protocols
Scrape-Loading and Dye Transfer (SL/DT) Assay for Gap Junctional Intercellular Communication
This protocol is a general method for assessing gap junctional intercellular communication and can be adapted for testing the inhibitory effects of ANDA.
Materials:
-
Cells cultured to confluence on glass coverslips or in 35 mm dishes
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye solution: Lucifer Yellow (e.g., 1 mg/mL in PBS)
-
ANDA stock solution (e.g., 10 mM in DMSO)
-
Surgical scalpel or needle
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment with ANDA:
-
Prepare the desired final concentration of ANDA in pre-warmed cell culture medium. For example, to achieve a 50 µM final concentration from a 10 mM stock, dilute the stock 1:200 in the medium.
-
Include a vehicle control (e.g., 0.5% DMSO in medium).
-
Remove the existing medium from the cells and replace it with the ANDA-containing or vehicle control medium.
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Scrape-Loading:
-
After the pre-treatment, wash the cells twice with warm PBS.
-
Add a small volume of the Lucifer Yellow dye solution to the cells.
-
Using a sterile scalpel blade or a needle, make a single, gentle scrape across the cell monolayer. This will mechanically load the dye into the cells along the scrape line.
-
-
Dye Transfer:
-
Incubate the cells for 2-10 minutes at room temperature to allow for the transfer of the dye from the loaded cells to adjacent cells through gap junctions.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove the extracellular dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides or view the dishes directly using a fluorescence microscope equipped with the appropriate filter set for Lucifer Yellow.
-
Capture images of the scrape line and the surrounding cells.
-
-
Analysis:
-
In the vehicle control group, you should observe the dye spreading several cell rows away from the scrape line.
-
In the ANDA-treated group, the extent of dye transfer should be reduced in a concentration-dependent manner.
-
Quantify the extent of dye transfer by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells away from the scrape.
-
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for ANDA-Induced Inhibition of Gap Junctions
ANDA, as a lipophilic molecule, is thought to partition into the cell membrane. Its inhibition of gap junction communication may be mediated by alterations in the phosphorylation state of connexin proteins, which are the building blocks of gap junctions. A key regulatory connexin is Connexin 43 (Cx43). Changes in the phosphorylation of Cx43 can lead to the closure of gap junction channels or their removal from the cell membrane.
Caption: Hypothesized pathway of ANDA-mediated gap junction inhibition.
Experimental Workflow for Investigating ANDA Effects
The following workflow outlines the key steps in designing and executing an experiment to investigate the effects of ANDA.
Caption: A general workflow for experiments involving ANDA.
Troubleshooting Logic for Solubility Issues
This diagram illustrates a logical approach to troubleshooting solubility problems with ANDA.
Caption: A decision tree for troubleshooting ANDA solubility.
References
Technical Support Center: Optimizing the Effective Concentration of Arachidonoyl-N,N-dimethyl amide for In Vitro Studies
Welcome to the technical support center for the use of Arachidonoyl-N,N-dimethyl amide (ANDA) in in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANDA) and what is its primary mechanism of action?
This compound is a synthetic analog of the endocannabinoid anandamide.[1][2] Unlike anandamide, ANDA exhibits weak to no binding affinity for the human central cannabinoid (CB1) receptor (Ki > 1 µM).[1][2] Its primary characterized activity in vitro is the potent inhibition of gap junction cell-to-cell communication.[1][2][3]
Q2: What is the recommended solvent for preparing a stock solution of ANDA?
ANDA is a lipophilic compound with poor solubility in aqueous solutions.[4] It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The solubility in these solvents is approximately 10 mg/mL.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v), with an ideal concentration at or below 0.1%.[4] However, tolerance can be cell-line specific, and it is advisable to run a vehicle control to assess the impact of the solvent on your specific cell type.
Q4: My ANDA precipitated out of solution after I added it to my cell culture medium. What should I do?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. This "crashing out" can be mitigated by:
-
Pre-warming the media: Gently warm your cell culture media to 37°C before adding the ANDA stock solution.
-
Staggered dilution: Instead of adding the stock solution directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortexing during addition: Add the ANDA stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Troubleshooting Guides
Guide 1: Optimizing the Effective Concentration
A common challenge is determining the optimal concentration of ANDA for a specific in vitro assay. The table below summarizes the known effective concentrations from the literature.
| Parameter | Cell Type | Assay | Effective Concentration | Notes |
| Inhibition of gap junction communication | Rat glial cells | Dye transfer assay | 50 µM | Resulted in 100% inhibition of cell-cell communication.[1][2] |
| CB1 Receptor Binding | Human | Radioligand binding assay | > 1 µM (Ki) | Indicates weak or no binding to the CB1 receptor.[1][2] |
Troubleshooting Steps:
-
Start with a broad concentration range: Based on the available data, a starting range of 1 µM to 100 µM is recommended for initial screening experiments.
-
Perform a dose-response curve: To determine the EC50 or IC50 for your specific cell type and endpoint, a dose-response experiment with at least 5-7 concentrations is crucial.
-
Assess cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTT, LDH) to ensure that the observed effects are not due to cell death.
Guide 2: Addressing Solubility and Stability Issues
The lipophilic nature of ANDA can lead to experimental variability.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in media | Poor aqueous solubility. | Follow the recommendations in FAQ Q4. Consider using a carrier protein like bovine serum albumin (BSA) in your media, if compatible with your assay. |
| Loss of compound activity over time | Adsorption to plasticware or degradation. | Use low-protein-binding plasticware. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Inconsistent results between experiments | Variability in stock solution preparation or storage. | Prepare a large batch of concentrated stock solution, aliquot it into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of ANDA Stock Solution
This protocol describes the preparation of a 10 mM stock solution of ANDA in DMSO.
Materials:
-
This compound (MW: 331.53 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.32 mg of ANDA powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Visualizations
Signaling Pathways
The primary known mechanism of action for ANDA is the inhibition of gap junctions. Gap junctions are formed by connexin proteins and allow for the direct passage of ions and small molecules between adjacent cells, playing a crucial role in maintaining tissue homeostasis and coordinating cellular responses. Inhibition of gap junction intercellular communication (GJIC) can disrupt these processes and impact downstream signaling pathways.
Caption: Conceptual pathway of ANDA-mediated gap junction inhibition.
Experimental Workflow
The following workflow outlines the key steps for optimizing the use of ANDA in a typical cell-based assay.
Caption: A logical workflow for optimizing ANDA concentration in vitro.
References
Technical Support Center: Arachidonoyl-N,N-dimethyl amide (ANDA) Stability
Welcome to the technical support center for Arachidonoyl-N,N-dimethyl amide (ANDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of ANDA during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound (ANDA) degrades?
A1: As a close structural analog of anandamide (B1667382) (AEA), ANDA is susceptible to degradation through two primary pathways:
-
Enzymatic Degradation: The primary enzyme responsible for the breakdown of anandamide and similar fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). It is highly likely that ANDA is also a substrate for FAAH, which hydrolyzes the amide bond to form arachidonic acid and dimethylamine. Additionally, the arachidonoyl backbone, with its multiple double bonds, is a potential substrate for oxidative enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Non-Enzymatic Degradation: ANDA can also degrade through non-enzymatic chemical processes. This includes hydrolysis of the amide bond under acidic or basic conditions and oxidation of the polyunsaturated arachidonoyl chain, which is sensitive to light, heat, and the presence of oxidizing agents.
Q2: What are the recommended storage conditions for ANDA?
A2: For long-term storage, it is recommended to store ANDA at -20°C as a solution in an inert solvent like methyl acetate.[1] Under these conditions, the compound is reported to be stable for at least two years.[1] For short-term storage of working solutions, it is advisable to keep them at low temperatures and protected from light. Aqueous solutions are not recommended for storage for more than one day.
Q3: How can I prevent the enzymatic degradation of ANDA in my experiments?
A3: To prevent enzymatic degradation, particularly by FAAH, the use of specific enzyme inhibitors is the most effective strategy. A variety of FAAH inhibitors are available, ranging from broad-spectrum serine hydrolase inhibitors to highly selective compounds. The choice of inhibitor will depend on the specific requirements of your experiment.
Q4: What measures can I take to prevent the non-enzymatic degradation of ANDA?
A4: To minimize non-enzymatic degradation, consider the following:
-
pH Control: Maintain the pH of your experimental solutions within a neutral range, as both acidic and basic conditions can promote hydrolysis of the amide bond.
-
Antioxidants: The polyunsaturated arachidonoyl chain is prone to oxidation. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol, in your buffers and solvents can help to mitigate this.
-
Light and Temperature: Protect ANDA solutions from light and elevated temperatures to prevent photo-oxidation and thermal degradation.
-
Inert Atmosphere: For sensitive applications, handling ANDA under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of ANDA activity or concentration in my in vitro assay. | 1. Enzymatic degradation: Presence of FAAH or other hydrolases in cell lysates or tissue homogenates. 2. Oxidative degradation: Exposure to air, light, or reactive oxygen species. 3. Hydrolysis: Inappropriate pH of the buffer. | 1. Add a selective FAAH inhibitor (e.g., URB597, PF-3845) to your assay buffer. 2. Prepare fresh solutions, protect from light, and consider adding an antioxidant (e.g., BHT at 0.005%). 3. Ensure the buffer pH is stable and close to neutral (pH 7.4). |
| Inconsistent results between experimental replicates. | 1. Variable degradation: Inconsistent handling of samples leading to different levels of degradation. 2. Incomplete solubilization: ANDA is a lipid and may not be fully dissolved in aqueous buffers. | 1. Standardize all sample handling procedures, including incubation times, temperature, and light exposure. 2. Ensure complete solubilization by using an appropriate vehicle (e.g., DMSO, ethanol) and vortexing thoroughly before adding to the aqueous buffer. The final concentration of the organic solvent should be kept low and consistent across all samples. |
| Appearance of unknown peaks in my chromatogram when analyzing ANDA. | 1. Degradation products: These are likely degradation products from hydrolysis or oxidation. | 1. Perform a forced degradation study (see experimental protocols below) to identify the retention times of potential degradation products. 2. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the parent compound from its degradants. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables include data for the closely related and well-studied analog, anandamide (AEA), which can serve as a valuable reference.
Table 1: IC50 Values of Selected FAAH Inhibitors against Anandamide Hydrolysis
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| URB597 | Human Recombinant FAAH | 4.6 nM | --INVALID-LINK-- |
| PF-3845 | Human Recombinant FAAH | 7.2 nM | --INVALID-LINK-- |
| PF-750 | Human Recombinant FAAH | 19 nM | --INVALID-LINK-- |
| Arachidonoyl-serotonin | Rat Basophilic Leukemia Cells | 5.6 µM | --INVALID-LINK-- |
Table 2: Kinetic Parameters for Anandamide Hydrolysis by FAAH
| Parameter | Value | Enzyme Source | Reference |
| Km | 3.4 µM | Rat Brain Membranes | --INVALID-LINK-- |
| Vmax | 2.2 nmol/min/mg protein | Rat Brain Membranes | --INVALID-LINK-- |
| Rate Constant (k) | 0.34 min-1 mg protein-1 | Rat Brain Membranes | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Assessment of ANDA Stability by HPLC-UV
This protocol provides a general method for assessing the stability of ANDA under various conditions.
Materials:
-
This compound (ANDA)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Appropriate buffers (e.g., phosphate-buffered saline for physiological pH)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., hydrogen peroxide) for forced degradation
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of ANDA Stock Solution: Prepare a 1 mg/mL stock solution of ANDA in methanol or ethanol.
-
Preparation of Test Solutions: Dilute the stock solution with the desired buffer or solvent to a final concentration of 100 µg/mL. Prepare separate solutions for each condition to be tested (e.g., pH 3, pH 7.4, pH 9, 0.1% H₂O₂, exposure to UV light).
-
Incubation: Incubate the test solutions under the specified conditions for a defined period (e.g., 0, 2, 4, 8, 24 hours). For thermal stability, use a temperature-controlled incubator. For photostability, use a photostability chamber.
-
Sample Analysis:
-
At each time point, take an aliquot of the test solution.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
-
Use a mobile phase gradient, for example, starting with 60% acetonitrile in water and increasing to 95% acetonitrile over 20 minutes.
-
Set the UV detector to a wavelength where ANDA has significant absorbance (e.g., 204 nm).
-
-
Data Analysis:
-
Measure the peak area of the ANDA peak at each time point.
-
Calculate the percentage of ANDA remaining relative to the initial time point (t=0).
-
Plot the percentage of ANDA remaining versus time to determine the degradation rate.
-
Protocol 2: In Vitro FAAH Inhibition Assay
This protocol is for screening potential inhibitors of ANDA degradation by FAAH, using a fluorometric assay.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
A fluorogenic FAAH substrate (e.g., Arachidonoyl-AMC)
-
Test inhibitor compounds and a known FAAH inhibitor (e.g., URB597) as a positive control
-
ANDA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of FAAH, the fluorogenic substrate, and test inhibitors in the assay buffer.
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the FAAH enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm for AMC) over time (e.g., every minute for 30 minutes) at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Degradation pathways of this compound (ANDA).
Caption: General workflow for assessing the stability of ANDA.
References
"Identifying and minimizing off-target effects of Arachidonoyl-N,N-dimethyl amide"
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Arachidonoyl-N,N-dimethyl amide (ANDA). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANDA) and what is its primary known activity?
A1: this compound (ANDA) is a synthetic analog of the endocannabinoid anandamide (B1667382).[1][2][3] Unlike anandamide, ANDA exhibits weak or no binding affinity for the human central cannabinoid (CB1) receptor, with a Ki value greater than 1 µM.[1][2][3] Its most prominently reported biological activity is the inhibition of gap junction cell-cell communication. Specifically, it has been shown to completely inhibit gap junction communication in rat glial cells at a concentration of 50 µM.[1][2][3]
Q2: What are the primary concerns when using ANDA in my experiments?
A2: The primary concerns are the potential for off-target effects and the misinterpretation of experimental results. Since ANDA is a lipophilic molecule, it may interact with various cellular components other than its intended target. The inhibition of gap junctional intercellular communication (GJIC) itself can have broad, pleiotropic effects on cell signaling, proliferation, and viability, which may be misinterpreted as a direct effect on a specific signaling pathway under investigation.
Q3: How can I be sure that the observed effects in my experiment are due to gap junction inhibition and not other off-target interactions?
A3: A multi-pronged approach is recommended. This includes using appropriate controls, employing orthogonal assays, and, where possible, using genetic tools. For example, you can use a structurally related but inactive compound as a negative control. Additionally, confirming your findings in cells with known differences in connexin expression can help attribute the effects to gap junction inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cellular toxicity observed at effective concentrations. | ANDA may be affecting cell viability through non-specific membrane effects or off-target interactions with critical cellular machinery. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Assess cell viability using multiple assays (e.g., MTT, LDH release, Annexin V staining) in parallel with your functional assay. 3. Include a positive control for gap junction inhibition with a different chemical scaffold (e.g., carbenoxolone, 18α-glycyrrhetinic acid) to see if it phenocopies the toxicity.[4] |
| Inconsistent results between experiments. | Variability in cell culture conditions, such as cell density, can significantly impact the level of gap junctional intercellular communication. | 1. Standardize cell seeding density and ensure monolayers are confluent at the time of the experiment. 2. Regularly assess the baseline level of GJIC in your cell line. 3. Ensure consistent solvent (e.g., DMSO) concentrations across all experimental conditions. |
| Observed phenotype does not correlate with the known function of gap junctions. | The phenotype may be a result of an uncharacterized off-target effect of ANDA. | 1. Conduct a literature search for known off-target effects of anandamide and other lipophilic amides, as they may share targets with ANDA.[5] 2. Perform a broad off-target screening assay, such as a receptor binding panel or a kinase panel. 3. Use siRNA or CRISPR/Cas9 to knock down the expression of specific connexins to see if the effect of ANDA is ablated. |
Quantitative Data Summary
The available quantitative data for ANDA is limited. The following table summarizes the known binding affinity and effective concentration.
| Target | Species | Assay Type | Value | Reference |
| Cannabinoid Receptor 1 (CB1) | Human | Binding Affinity (Ki) | > 1 µM | [1][2][3] |
| Glial Cell Gap Junctions | Rat | Functional Inhibition | 100% inhibition at 50 µM | [1][2][3] |
For comparison, the parent compound, anandamide, has a much broader and more characterized pharmacological profile.
| Target | Species | Assay Type | Value | Reference |
| Cannabinoid Receptor 1 (CB1) | Human | Binding Affinity (Ki) | ~70 nM | [6] |
| Cannabinoid Receptor 2 (CB2) | Human | Agonist Activity | Weak partial agonist | [7] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Rat | Agonist Activity (pEC50) | ~5.5 | [8] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat | Substrate | - | [9] |
Experimental Protocols
Protocol 1: Assessing Gap Junctional Intercellular Communication (GJIC) using Scrape-Loading Dye Transfer
Objective: To determine the effect of ANDA on the transfer of a fluorescent dye between adjacent cells in a monolayer, as a measure of GJIC.
Methodology:
-
Cell Culture: Plate cells at a density that will result in a confluent monolayer on glass coverslips or in multi-well plates.
-
Compound Treatment: Treat the cells with the desired concentrations of ANDA or vehicle control (e.g., DMSO) for the specified duration.
-
Dye Loading: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL in PBS) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran, 1 mg/mL in PBS) to identify the loaded cells.
-
Scrape Loading: Gently wash the cell monolayer with PBS. Remove the PBS and make a single scratch across the monolayer with a fine gauge needle or pipette tip. Immediately add the dye solution to the cells and incubate for 5-10 minutes at 37°C.
-
Washing: Wash the cells thoroughly with PBS to remove extracellular dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of the scrape line and the adjacent cells.
-
Quantification: Quantify the extent of dye transfer by measuring the distance the Lucifer Yellow has traveled from the scrape line or by counting the number of fluorescent cells adjacent to the scrape line. Compare the dye transfer in ANDA-treated cells to vehicle-treated controls.
Protocol 2: Off-Target Liability Assessment using a Broad Receptor Binding Panel
Objective: To identify potential off-target binding sites of ANDA across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound Submission: Provide a sufficient quantity of high-purity ANDA to a commercial provider of off-target screening services (e.g., Eurofins SafetyScreen, Charles River).
-
Assay Performance: The service provider will perform radioligand binding assays. In these assays, a fixed concentration of a radiolabeled ligand known to bind to a specific target is incubated with a cell membrane preparation expressing that target, in the presence and absence of ANDA (typically at a concentration of 10 µM).
-
Data Analysis: The amount of radioligand binding is measured, and the percentage of inhibition by ANDA is calculated. A significant inhibition (typically >50%) suggests a potential interaction between ANDA and the target.
-
Follow-up Studies: For any identified "hits," it is crucial to perform follow-up studies to confirm the interaction and determine the functional consequence (i.e., agonist, antagonist, or inverse agonist activity). This can be achieved through functional assays specific to the identified target.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes with ANDA.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 4. Inhibition of gap junction communication in alveolar epithelial cells by 18alpha-glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics: focus on G-protein-coupled receptors and transient receptor potential channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that 2-arachidonoylglycerol but not N-palmitoylethanolamine or anandamide is the physiological ligand for the cannabinoid CB2 receptor. Comparison of the agonistic activities of various cannabinoid receptor ligands in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of effects of anandamide at recombinant and endogenous rat vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
"How to interpret anomalous results in Arachidonoyl-N,N-dimethyl amide experiments"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Arachidonoyl-N,N-dimethyl amide (ANDA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANDA) and what is its primary known activity?
This compound is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). It is primarily characterized by its weak or negligible binding to the human central cannabinoid (CB1) receptor, with a binding affinity (Ki) greater than 1 µM[1][2][3]. Despite its low affinity for CB1 receptors, it has been shown to inhibit cell-to-cell communication in rat glial gap junctions at a concentration of 50 µM[1][2].
Q2: What are the common solvents for dissolving ANDA and what are the recommended storage conditions?
ANDA is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) at concentrations of approximately 10 mg/ml.[1] It is also soluble in 0.1 M sodium carbonate (Na2CO3) at about 1 mg/ml. For long-term storage, it is recommended to store ANDA at -20°C.
Q3: Is ANDA expected to activate canonical cannabinoid receptor signaling pathways?
Given its very low affinity for the CB1 receptor, ANDA is not expected to be a potent activator of the canonical Gi/o-coupled signaling pathway typically associated with this receptor, which includes inhibition of adenylyl cyclase and modulation of ion channels[1][2][3]. Any observed effects at high concentrations might be attributable to off-target interactions rather than direct CB1 agonism.
Q4: Can ANDA be metabolized by Fatty Acid Amide Hydrolase (FAAH)?
As an analog of anandamide, ANDA's interaction with FAAH, the primary enzyme responsible for anandamide degradation, is a relevant consideration. While specific inhibitory concentrations (IC50) for ANDA are not consistently reported in the literature, its structural similarity to FAAH substrates suggests a potential for interaction. Anomalous results could arise from ANDA acting as a weak substrate or inhibitor of FAAH, thereby affecting the levels of endogenous cannabinoids.
Troubleshooting Guide for Anomalous Results
This guide addresses specific issues that may arise during experiments with ANDA and provides potential explanations and solutions.
Issue 1: Unexpected Cellular Response in a CB1-Expressing Cell Line
-
Observed Anomaly: You observe a cellular response (e.g., change in cell morphology, proliferation, or signaling) in a CB1-expressing cell line upon treatment with ANDA, despite its known low affinity for the CB1 receptor.
-
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects: ANDA, like other N-acyl amides, may interact with other receptors or ion channels[4].
-
Recommendation: Screen for activity at other potential targets such as the G-protein coupled receptor 55 (GPR55) or transient receptor potential vanilloid 1 (TRPV1) channel, both of which are known to be modulated by endocannabinoid-like molecules[4][5]. Use specific antagonists for these targets to see if the observed effect is blocked.
-
-
High Concentration Artifacts: The use of high concentrations of ANDA may lead to non-specific membrane effects or other artifacts.
-
Recommendation: Perform a dose-response curve to determine if the effect is observed at physiologically relevant concentrations. Include vehicle controls to rule out solvent effects.
-
-
Indirect Effects: ANDA could be indirectly affecting cellular function by inhibiting FAAH, leading to an accumulation of endogenous cannabinoids like anandamide.
-
Recommendation: Measure the levels of endogenous cannabinoids in your cell culture supernatant after treatment with ANDA. Alternatively, test the effect of a potent and specific FAAH inhibitor to see if it phenocopies the effect of ANDA.
-
-
Issue 2: Inconsistent Results in Intracellular Calcium Mobilization Assays
-
Observed Anomaly: You observe variable or contradictory results in intracellular calcium ([Ca2+]i) mobilization assays with ANDA, for instance, seeing a response in some experiments but not others, or a response that is not consistently blocked by a CB1 antagonist.
-
Potential Causes & Troubleshooting Steps:
-
Experimental Conditions: The physical state of the cells (e.g., in suspension versus an adherent monolayer) can influence the outcome of calcium assays with lipid signaling molecules.
-
Recommendation: Standardize your cell handling protocol. If you are seeing inconsistent results, try performing the assay with both suspended and adherent cells to see if this is a contributing factor. Ensure consistent cell density and health.
-
-
Off-Target Receptor Activation: GPR55 is a Gq-coupled receptor that, upon activation, leads to an increase in intracellular calcium via the phospholipase C pathway[6][7].
-
Recommendation: Test for GPR55 involvement by using a GPR55 antagonist. If the calcium mobilization is blocked by a GPR55 antagonist, this suggests an off-target effect of ANDA.
-
-
TRPV1 Channel Activation: Some N-acyl amides can directly activate TRPV1 channels, leading to calcium influx[4][5].
-
Recommendation: Use a TRPV1 antagonist, such as capsazepine, to determine if the observed calcium influx is mediated by this channel.
-
-
Issue 3: No Effect in cAMP Assays Despite an Expected Interaction with a Gi/o-Coupled Receptor
-
Observed Anomaly: You are testing ANDA on cells expressing a Gi/o-coupled receptor (like CB1) and see no change in forskolin-stimulated cAMP levels, even at high concentrations.
-
Potential Causes & Troubleshooting Steps:
-
Weak Agonism/Antagonism: ANDA's affinity for the CB1 receptor is very low, so it is unlikely to be a potent agonist or antagonist.
-
Recommendation: Confirm that your assay is working correctly by using a known potent CB1 agonist (e.g., WIN 55,212-2) and antagonist (e.g., SR141716A).
-
-
Biased Signaling: Some ligands can preferentially activate certain signaling pathways over others (biased agonism). It is theoretically possible, though unlikely for a weak ligand, that ANDA could be biased away from the cAMP pathway.
-
Recommendation: If technically feasible, investigate other signaling readouts downstream of the receptor, such as MAP kinase activation or β-arrestin recruitment.
-
-
Receptor Expression Levels: The level of receptor expression in your cell line may be too low to detect a response from a weak ligand.
-
Recommendation: Verify the expression level of your target receptor using a technique like western blotting or qPCR.
-
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound (ANDA)
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₇NO | [1] |
| Molecular Weight | 331.5 g/mol | [1] |
| Solubility | ||
| DMSO | ~10 mg/ml | [1] |
| Ethanol | ~10 mg/ml | [1] |
| DMF | ~10 mg/ml | [1] |
| 0.1 M Na₂CO₃ | ~1 mg/ml | [1] |
| CB1 Receptor Binding Affinity (Ki) | > 1 µM | [1][2][3] |
| FAAH Inhibition (IC50) | To be determined empirically | |
| Known Biological Activity | Inhibits rat glial gap junction cell-cell communication (100% at 50 µM) | [1][2] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol is for measuring changes in intracellular calcium concentration in adherent cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells plated in black-walled, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES (pH 7.4)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
ANDA and control compounds
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm
Procedure:
-
Cell Plating: Plate cells at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the loading buffer, add Fura-2 AM stock and Pluronic F-127 stock to HBSS to achieve a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. Mix thoroughly.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with HBSS (containing probenecid if used).
-
Add 100 µL of HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.
-
Establish a stable baseline reading for 1-2 minutes.
-
Add ANDA or control compounds at the desired concentrations.
-
Continue recording the fluorescence for several minutes to capture the full response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
Normalize the data to the baseline to determine the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
-
Protocol 2: cAMP Accumulation Assay for Gi/o-Coupled Receptors
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing a Gi/o-coupled receptor.
Materials:
-
Cells expressing the Gi/o-coupled receptor of interest, plated in 96-well plates
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
ANDA and control compounds (agonist and antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay format)
-
Lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Culture: Plate cells to reach near confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of ANDA and control antagonists. Prepare a stock solution of a known agonist for the receptor.
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add the desired concentrations of ANDA or control antagonist to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a stimulation solution containing forskolin (at a concentration that gives a submaximal response, e.g., EC80) and a known agonist (at its EC80 concentration).
-
Add the stimulation solution to the wells (except for the basal and forskolin-only controls).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Aspirate the stimulation solution and add the lysis buffer provided with the cAMP assay kit.
-
Incubate according to the kit's instructions to ensure complete cell lysis.
-
Perform the cAMP detection assay following the manufacturer's protocol. This typically involves adding detection reagents (e.g., a labeled cAMP conjugate and a specific antibody) and incubating before reading the signal on a plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the antagonist (ANDA) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of ANDA.
-
Protocol 3: Fluorescent FAAH Inhibition Assay
This protocol outlines a method for screening for FAAH inhibition using a fluorogenic substrate.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
ANDA and a known FAAH inhibitor (e.g., URB597) as a positive control
-
DMSO for dissolving compounds
-
Black 96-well assay plate
-
Fluorescence plate reader (excitation ~350 nm, emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the FAAH enzyme in cold assay buffer to the desired working concentration. Keep on ice.
-
Prepare a stock solution of the FAAH substrate in an organic solvent like ethanol. Dilute to the working concentration in assay buffer just before use.
-
Prepare serial dilutions of ANDA and the positive control inhibitor in DMSO, then dilute further in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add:
-
100% Activity Wells: Assay buffer, diluted FAAH enzyme, and DMSO (vehicle control).
-
Inhibitor Wells: Assay buffer, diluted FAAH enzyme, and the desired concentration of ANDA or the positive control inhibitor.
-
Background Wells: Assay buffer and DMSO (no enzyme).
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 190 µL).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells (e.g., 10 µL).
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 15-30 minutes, with readings every minute.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time plot).
-
Subtract the rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of ANDA: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of 100% Activity))
-
Plot the % inhibition against the log of the ANDA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 5. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 - Wikipedia [en.wikipedia.org]
"Quality control procedures for Arachidonoyl-N,N-dimethyl amide"
Welcome to the technical support center for Arachidonoyl-N,N-dimethyl amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control procedures and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored at -20°C.[1][2][3][4] It is typically supplied as a solution in methyl acetate (B1210297), and at this temperature, it is stable for at least two years.[1][2][3]
Q2: What are the recommended solvents for preparing solutions of this compound?
A2: To prepare a solution, the methyl acetate can be evaporated under a gentle stream of nitrogen. The compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (purged with an inert gas) at concentrations of approximately 10 mg/mL.[1][3] It is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, the methyl acetate solution should be diluted with the aqueous buffer of choice. Its solubility in 0.1 M Na2CO3 is approximately 1 mg/ml. It is not recommended to store aqueous solutions for more than one day.[3]
Q3: What are the key physical and chemical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide | [1] |
| CAS Number | 45280-17-9 | [1][5] |
| Molecular Formula | C₂₂H₃₇NO | [1][5] |
| Formula Weight | 331.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solution in methyl acetate | [1][3] |
Q4: What are the potential degradation pathways for this compound?
A4: As a derivative of arachidonic acid, this compound is susceptible to oxidation at the double bonds. The amide bond can also be susceptible to hydrolysis under strong acidic or basic conditions, which would yield arachidonic acid and dimethylamine. The breakdown of arachidonic acid itself can lead to various metabolites.[6][7]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new or different column. |
| Ghost peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Flush the system with a strong solvent.- Run blank injections between samples.- Ensure high-purity solvents are used. |
| Baseline drift | - Column temperature fluctuations.- Mobile phase not properly degassed.- Contaminated detector. | - Use a column oven to maintain a stable temperature.- Degas the mobile phase before use.- Clean the detector according to the manufacturer's instructions. |
| Low signal intensity | - Low sample concentration.- Improper wavelength selection for UV detection.- Sample degradation. | - Concentrate the sample or inject a larger volume.- Optimize the UV detection wavelength.- Prepare fresh samples and store them properly. |
Mass Spectrometry (MS) Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low ion intensity | - Poor ionization efficiency.- Sample matrix suppression.- Low sample concentration. | - Optimize ionization source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup to remove interfering substances.[8]- Concentrate the sample. |
| Inconsistent fragmentation | - Fluctuations in collision energy.- Presence of co-eluting isomers or impurities. | - Optimize and stabilize collision energy settings.- Improve chromatographic separation to resolve isomers.[2] |
| High background noise | - Contaminated solvent or system.- Presence of non-volatile salts in the sample. | - Use high-purity solvents and flush the MS system.- Desalt the sample before analysis.[9] |
| Mass inaccuracy | - Instrument requires calibration.- Space charge effects due to high ion concentration. | - Calibrate the mass spectrometer with a known standard.- Dilute the sample. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from 60% to 95% acetonitrile over 20 minutes. Adding 0.1% formic acid to both solvents can improve peak shape.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve if quantification is needed.
-
Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a known concentration.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 205 nm (as amides have a weak chromophore).
-
Inject the standard and sample solutions.
-
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for identity confirmation using LC-MS.
Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dilute the sample in acetonitrile or a suitable solvent to a concentration of approximately 10 µg/mL.[10]
-
LC-MS Analysis:
-
Use a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
Set the ESI source to positive ion mode.
-
Acquire full scan mass spectra over a range of m/z 100-500.
-
The expected protonated molecule [M+H]⁺ for this compound is m/z 332.3.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the precursor ion (m/z 332.3) for fragmentation.
-
Acquire the product ion spectrum. Characteristic fragments will confirm the structure.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for NMR analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, look for signals corresponding to the N,N-dimethyl groups (two singlets around 2.9-3.0 ppm due to restricted rotation around the amide bond), the vinyl protons of the arachidonoyl chain (multiplets around 5.3-5.4 ppm), and the aliphatic chain protons.
-
In the ¹³C NMR spectrum, identify the carbonyl carbon of the amide (around 172 ppm) and the carbons of the N,N-dimethyl groups (around 35-38 ppm).
-
Visualizations
Caption: Quality control workflow for this compound.
References
- 1. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 2. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. Lipid - Wikipedia [en.wikipedia.org]
- 7. The degradation of phospholipids, formation of metabolites of arachidonic acid, and demyelination following experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
"Avoiding common errors in the application of Arachidonoyl-N,N-dimethyl amide"
Welcome to the technical support center for Arachidonoyl-N,N-dimethyl amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective application of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of anandamide, an endogenous cannabinoid. Unlike anandamide, it exhibits weak to no binding affinity for the human central cannabinoid (CB1) receptor (Kᵢ > 1 µM).[1] Its primary characterized activity is the inhibition of cell-to-cell communication through gap junctions.[1][2][3]
Q2: What is the primary application of this compound in research?
The main application of this compound is as an inhibitor of gap junctional intercellular communication (GJIC).[1][3] It is utilized in studies investigating the role of direct cell-to-cell communication in various physiological and pathological processes.
Q3: How should I store this compound?
For long-term stability, this compound, typically supplied in a solution of methyl acetate, should be stored at -20°C. Under these conditions, it is stable for at least two years.
Q4: In what solvents is this compound soluble?
This compound is soluble in several organic solvents and an aqueous basic solution. The following table summarizes its solubility.[1]
| Solvent | Solubility |
| 0.1 M Na₂CO₃ | ~1 mg/ml |
| Dimethylformamide (DMF) | ~10 mg/ml |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/ml |
| Ethanol | ~10 mg/ml |
To prepare a working solution, the initial solvent (e.g., methyl acetate) can be evaporated under a gentle stream of nitrogen, and the compound can then be reconstituted in the desired solvent. For aqueous buffers, it is sparingly soluble, and it is recommended not to store the aqueous solution for more than one day.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of gap junction communication observed. | 1. Incorrect concentration: The effective concentration can be cell-type dependent. 2. Compound degradation: Improper storage or handling of the compound. 3. Low cell confluency: Gap junction formation is dependent on cell-to-cell contact. 4. Assay sensitivity: The chosen assay may not be sensitive enough to detect changes in GJIC. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell type. A concentration of 50 µM has been shown to cause 100% inhibition in rat glial cells.[1] 2. Ensure the compound has been stored at -20°C and protected from light. Prepare fresh dilutions for each experiment. 3. Ensure cell cultures are confluent to maximize the formation of gap junctions. 4. Consider using a more sensitive assay or optimizing your current assay parameters (e.g., incubation time, dye concentration). |
| Signs of cytotoxicity (e.g., cell detachment, altered morphology). | 1. High concentration of the compound: Excessive concentrations may lead to off-target effects and toxicity. 2. Solvent toxicity: The solvent used to dissolve the compound may be toxic to the cells at the final concentration. 3. Prolonged incubation time: Extended exposure may induce cytotoxic effects. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Run a solvent control. 3. Optimize the incubation time to achieve inhibition of GJIC without causing significant cell death. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition. 2. Inconsistent compound preparation: Errors in dilution or handling of the stock solution. 3. Variability in the assay procedure: Inconsistent timing, temperature, or handling during the assay. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve consistent confluency. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Vortex thoroughly before use. 3. Standardize all steps of the experimental protocol, including incubation times, washing steps, and imaging parameters. |
Experimental Protocols
Protocol: Scrape-Loading Dye Transfer Assay for Assessing GJIC Inhibition
This protocol provides a method to qualitatively and semi-quantitatively assess the inhibition of gap junctional intercellular communication by this compound.
Materials:
-
This compound
-
Lucifer Yellow CH (or other gap junction-permeable fluorescent dye)
-
Rhodamine Dextran (or other gap junction-impermeable fluorescent dye, as a control for cell damage)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for the cell line
-
Surgical scalpel or needle
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass coverslips or in culture dishes and grow until they form a confluent monolayer.
-
Compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes to 2 hours).
-
-
Dye Loading (Scrape-Loading):
-
Prepare a dye solution containing Lucifer Yellow (e.g., 1 mg/ml) and Rhodamine Dextran (e.g., 1 mg/ml) in PBS.
-
Wash the cells once with PBS.
-
Remove the PBS and add a small volume of the dye solution to the cells.
-
Using a sterile scalpel or needle, make a single, gentle scrape across the cell monolayer. The scrape will mechanically introduce the dyes into the cells along the cut.
-
Incubate for a short period (e.g., 2-5 minutes) to allow the dyes to be taken up by the scraped cells.
-
-
Dye Transfer:
-
Wash the cells three times with PBS to remove the extracellular dye.
-
Add fresh, pre-warmed culture medium to the cells.
-
Incubate for a period to allow the gap junction-permeable dye (Lucifer Yellow) to transfer to adjacent, non-scraped cells (e.g., 5-15 minutes).
-
-
Imaging and Analysis:
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for Lucifer Yellow and Rhodamine.
-
In the vehicle control group, you should observe the red fluorescence of Rhodamine Dextran only in the cells along the scrape line, while the green fluorescence of Lucifer Yellow should have spread to several rows of cells adjacent to the scrape line.
-
In the this compound-treated group, the extent of Lucifer Yellow transfer to neighboring cells should be reduced in a concentration-dependent manner.
-
Quantify the extent of dye transfer by measuring the distance of Lucifer Yellow migration from the scrape line or by counting the number of fluorescent cells adjacent to the scrape line.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
"Adjusting experimental parameters for Arachidonoyl-N,N-dimethyl amide"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving Arachidonoyl-N,N-dimethyl amide (ANDA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANDA)?
This compound (ANDA) is a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA).[1] Structurally, it is a fatty acid amide.[1][2] Unlike anandamide, ANDA exhibits weak or no binding to the human central cannabinoid (CB1) receptor (Kᵢ > 1 µM).[3][4][5] Its primary known biological activity is the inhibition of gap junction cell-cell communication.[3][4][5]
Q2: What are the main applications of ANDA in research?
ANDA is primarily used as a tool to study the role of gap junctional intercellular communication (GJIC) in various physiological and pathological processes. Given its inhibitory effect on gap junctions, it can be used to investigate the consequences of disrupting this communication pathway in different cell types and tissues.[6]
Q3: What are the physical and chemical properties of ANDA?
ANDA is a lipophilic molecule with poor solubility in aqueous solutions.[7] Key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide | [3] |
| Molecular Formula | C₂₂H₃₇NO | [3][8] |
| Formula Weight | 331.5 g/mol | [3][9] |
| Purity | ≥98% | [3][5] |
| Formulation | Typically supplied as a solution in methyl acetate (B1210297) or as a neat oil. | [3][5] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [3] |
Q4: How should I prepare ANDA for in vitro experiments?
Due to its lipophilic nature, ANDA requires careful preparation for use in aqueous cell culture media.[10][11] It is typically dissolved in an organic solvent to create a stock solution, which is then diluted into the final experimental medium. For detailed instructions, refer to the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses common issues encountered during experiments with ANDA.
Problem 1: Precipitation or crystallization of ANDA in cell culture medium.
-
Cause: ANDA is highly lipophilic and has low solubility in aqueous solutions.[7] Adding a concentrated stock solution directly to the medium can cause it to precipitate out.
-
Solution:
-
Optimize Stock Solution Concentration: Prepare a stock solution in a suitable organic solvent like DMSO or ethanol (B145695) at a concentration that allows for sufficient dilution into your final medium.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in your culture medium to reach the final desired concentration.
-
Vortexing/Mixing: Vortex or mix the diluted solution thoroughly to ensure maximum dispersion before adding it to your cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent used to dissolve ANDA.[1] This will help you distinguish between the effects of ANDA and the solvent.
-
Problem 2: Unexpected cytotoxicity or changes in cell morphology.
-
Cause: The observed effects may be due to the cytotoxic nature of ANDA at high concentrations or the toxicity of the organic solvent used for its dissolution.[8][12] Lipophilic compounds can also disrupt cell membranes, leading to changes in fluidity and integrity.[11][13]
-
Solution:
-
Determine the Optimal Concentration Range: Perform a dose-response experiment to determine the concentration range of ANDA that effectively inhibits gap junctions without causing significant cytotoxicity. The MTT or similar cell viability assays are suitable for this purpose.
-
Minimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is well below the level known to be toxic to your specific cell line (typically ≤ 0.1-0.5%).
-
Control for Solvent Effects: As mentioned above, a vehicle control is essential to differentiate between the effects of ANDA and the solvent.
-
Assess Membrane Integrity: If you suspect membrane disruption, consider performing assays to measure membrane fluidity or integrity.[5][13]
-
Problem 3: Inconsistent or no inhibition of gap junction communication.
-
Cause: This could be due to several factors, including improper preparation of the ANDA solution, degradation of the compound, or issues with the gap junction assay itself.
-
Solution:
-
Freshly Prepare Solutions: Prepare fresh dilutions of ANDA from the stock solution for each experiment. Although stable at -20°C, repeated freeze-thaw cycles or prolonged storage of diluted solutions can lead to degradation.
-
Verify Stock Solution Integrity: If you suspect the stock solution has degraded, obtain a fresh vial of the compound.
-
Optimize Assay Conditions: Ensure that your gap junction assay protocol is optimized for your cell type. This includes factors like cell confluency, dye concentration, and incubation times.
-
Positive Control: Use a known inhibitor of gap junctions for your specific cell type as a positive control to validate your assay.
-
Experimental Protocols
Preparation of ANDA Stock and Working Solutions
This protocol describes the preparation of ANDA for use in cell-based assays.
Materials:
-
This compound (ANDA)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (cell culture grade)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation:
-
If ANDA is supplied in a solvent, it can be used directly.
-
If supplied as a neat oil, dissolve it in DMSO or ethanol to a stock concentration of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 3.315 mg of ANDA (MW = 331.5) in 1 mL of DMSO.
-
Vortex thoroughly until the ANDA is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the ANDA stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 50 µM working solution from a 10 mM stock, you can perform a 1:200 dilution.
-
Vortex the working solution gently before adding it to the cell cultures.
-
Important: Prepare a vehicle control with the same final concentration of DMSO or ethanol as in your highest ANDA concentration treatment.
-
Scrape-Loading Dye Transfer Assay for Gap Junction Inhibition
This protocol is used to assess the effect of ANDA on gap junctional intercellular communication (GJIC).[10][14][15][16]
Materials:
-
Cells grown to confluency in a 6-well plate
-
ANDA working solutions and vehicle control
-
Lucifer Yellow CH, dilithium (B8592608) salt (fluorescent dye)
-
Rhodamine Dextran (optional, as a control for membrane integrity)
-
Phosphate-buffered saline (PBS) with and without Ca²⁺/Mg²⁺
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat confluent cell monolayers with different concentrations of ANDA working solutions or the vehicle control for a predetermined time (e.g., 1-4 hours).
-
-
Scrape Loading:
-
After incubation, wash the cells twice with PBS containing Ca²⁺/Mg²⁺.
-
Remove the PBS and add a solution of Lucifer Yellow (e.g., 1 mg/mL in PBS without Ca²⁺/Mg²⁺) to the well. Rhodamine Dextran can be included as a control to ensure that only cells along the scrape line are loaded.
-
Using a sterile scalpel blade or a pipette tip, make a clean scrape across the cell monolayer.
-
Incubate for 2-5 minutes at room temperature to allow the dye to enter the scraped cells.
-
-
Dye Transfer:
-
Remove the dye solution and wash the cells three times with PBS containing Ca²⁺/Mg²⁺ to remove extracellular dye.
-
Add fresh, pre-warmed culture medium and incubate for an additional 5-15 minutes to allow for dye transfer through gap junctions to neighboring cells.
-
-
Fixing and Imaging:
-
Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Wash again with PBS and mount the coverslips or view the plate directly using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the scrape line and the extent of dye transfer into adjacent cells.
-
Quantify the GJIC by measuring the distance of dye migration from the scrape line or by counting the number of dye-coupled cells. Compare the extent of dye transfer in ANDA-treated cells to the vehicle control.
-
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of ANDA.
Materials:
-
Cells seeded in a 96-well plate
-
ANDA working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment. Allow cells to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with a range of concentrations of ANDA and the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the ANDA concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Signaling Pathways and Workflows
ANDA's Effect on Gap Junctions
ANDA's primary mechanism of action is the inhibition of gap junctional intercellular communication (GJIC). Gap junctions are formed by the docking of two hemichannels (connexons), each contributed by an adjacent cell. These channels allow for the direct passage of small molecules and ions, coordinating cellular activities.[17][18] ANDA disrupts this communication, though the precise molecular interaction with connexin proteins is still under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Connexin Hemichannels Contribute to the Activation of cAMP Signaling Pathway and Renin Production [mdpi.com]
- 4. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy | MDPI [mdpi.com]
- 6. Confluence Mobile - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. The Effects of Drugs on Membrane Fluidity | Annual Reviews [annualreviews.org]
- 12. mdpi.com [mdpi.com]
- 13. Determining the Effects of Lipophillic Drugs on Membrane Structure by Solid-State NMR Spectroscopy– The Case of the Antioxidant Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Arachidonoyl-N,N-dimethyl amide (ANDA) Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arachidonoyl-N,N-dimethyl amide (ANDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the critical impact of vehicle selection on compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANDA)?
A1: this compound (ANDA) is a synthetic analog of anandamide, an endogenous cannabinoid.[1][2] Unlike anandamide, ANDA exhibits weak or no binding to the human central cannabinoid (CB1) receptor.[1][2] Its known biological activity includes the inhibition of gap junction cell-cell communication.[1][3] Like other synthetic cannabinoids, ANDA is highly lipophilic, meaning it has poor solubility in water.[4][5]
Q2: Why is the choice of vehicle so critical for ANDA experiments?
A2: The choice of vehicle is critical due to ANDA's lipophilic nature. An appropriate vehicle is necessary to:
-
Ensure Solubilization: Prevent the compound from precipitating in aqueous experimental systems (e.g., cell culture media, buffers).
-
Improve Bioavailability: For in vivo studies, the vehicle significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, ultimately affecting its concentration at the target site.[6][7] Lipid-based formulations, for instance, can enhance oral bioavailability.[6]
-
Guarantee Stability: Some vehicles, like cyclodextrins or lipid nanoparticles, can protect the compound from degradation.[8][9]
-
Minimize Vehicle-Induced Effects: The vehicle itself can have biological activity. A common solvent like Dimethyl Sulfoxide (DMSO) can inhibit cell proliferation and cytokine production, confounding experimental results if not used correctly.[10][11]
Q3: What are the common classes of vehicles used for lipophilic compounds like ANDA?
A3: Common vehicles fall into several categories, each with specific applications:
-
Organic Solvents: DMSO and ethanol (B145695) are frequently used to create concentrated stock solutions.[1][4]
-
Aqueous Solutions with Surfactants: Polysorbates (e.g., Tween 80) or Cremophor EL can be used to create aqueous emulsions for in vivo administration.[12]
-
Lipid-Based Formulations: These are ideal for improving oral bioavailability and include medium-chain triglycerides (MCT), self-emulsifying drug delivery systems (SEDDS), liposomes, and solid-lipid nanoparticles (SLNPs).[13][14][15][16]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, significantly enhancing their aqueous solubility and stability.[8][9][17]
-
Oil-Based Vehicles: Natural oils like sesame oil are often used for subcutaneous or intraperitoneal injections to achieve slow, sustained release.[12][18]
Q4: How do I choose the right vehicle for my in vitro versus in vivo experiment?
A4: The choice depends entirely on the experimental system.
-
In Vitro Studies (e.g., cell culture): The primary goal is to dissolve ANDA and introduce it to the culture medium without causing solvent toxicity. The standard approach is to use a concentrated stock solution in DMSO and then dilute it to a final DMSO concentration of less than 0.5% (ideally ≤0.1%) in the final culture medium.[19]
-
In Vivo Studies (e.g., animal models): The choice is more complex and depends on the route of administration. For oral dosing, lipid-based formulations like SEDDS are excellent for enhancing absorption.[14] For injections, the desired pharmacokinetic profile is key. An aqueous vehicle with a surfactant may give a sharp, high peak in plasma concentration, whereas an oil-based vehicle will result in a slower, more sustained release.[12][18]
Troubleshooting Guide
Problem: My ANDA compound is precipitating in my aqueous buffer/media.
-
Likely Cause: The solubility limit of ANDA has been exceeded. This often happens when a stock solution (e.g., in DMSO) is diluted too quickly or into a solution where it is not soluble, causing it to "crash out." The final concentration of the organic solvent may also be too low to keep the compound dissolved.
-
Solutions:
-
Check Final Solvent Concentration: Ensure your final DMSO concentration is sufficient, but still non-toxic to your cells (typically <0.5%).[19]
-
Use a Different Vehicle: For cell-based assays, consider using a cyclodextrin-complexed form of ANDA, which can significantly increase aqueous solubility.[9][20]
-
Improve Dilution Technique: Add the ANDA stock solution to your final buffer/media drop-wise while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations.
-
Formulate with a Surfactant: For some applications, adding a small, non-toxic amount of a surfactant like Tween 80 can help maintain solubility.
-
Problem: I'm observing unexpected biological effects in my "vehicle-only" control group.
-
Likely Cause: The vehicle itself is biologically active at the concentration used. DMSO is a well-known offender; at concentrations above 0.5%-1%, it can induce various cellular effects, including altered growth, differentiation, and inflammation.[19][21]
-
Solutions:
-
Perform a Vehicle Dose-Response Curve: Before your main experiment, test a range of vehicle concentrations on your cells or in your animal model. Identify the highest concentration that produces no observable effect (the No-Observed-Adverse-Effect Level, or NOAEL).
-
Lower the Vehicle Concentration: The most straightforward solution is to reduce the final concentration of the vehicle. For DMSO, aim for a final concentration of 0.1% or lower, especially for sensitive primary cells.[19]
-
Switch Vehicles: If a low enough concentration is not feasible, switch to a more inert vehicle. For example, consider using an ethanol-based stock or a cyclodextrin (B1172386) formulation.
-
Problem: My in vivo results show low efficacy or high variability.
-
Likely Cause: This is often a result of poor bioavailability due to the vehicle choice and administration route. If ANDA is not efficiently absorbed and delivered to the target tissue, its apparent efficacy will be low. High variability can occur if the formulation is unstable or interacts differently with physiological factors (e.g., food effect).[7]
-
Solutions:
-
Optimize the Formulation: For oral administration, switching from a simple oil solution to a self-emulsifying drug delivery system (SEDDS) can dramatically increase absorption and bioavailability.[14]
-
Change the Administration Route: The route of administration has a profound impact on pharmacokinetics.[12] An intraperitoneal injection with an aqueous/surfactant vehicle results in a rapid, high plasma peak, while a subcutaneous injection in oil leads to a sustained, lower-level exposure.[12][18] Choose the profile that best fits your therapeutic hypothesis.
-
Analyze Pharmacokinetics: If possible, conduct a pharmacokinetic study to measure the plasma concentration of ANDA over time with different vehicle formulations. This provides direct evidence of how the vehicle is performing.
-
Data Presentation: Vehicle Comparison
Table 1: Comparison of Common Vehicle Classes for ANDA
| Vehicle Class | Primary Use | Advantages | Disadvantages | Key Considerations |
|---|---|---|---|---|
| Organic Solvents (e.g., DMSO, Ethanol) | In Vitro Stock Solutions | High dissolving power for lipophilic compounds. | Can be toxic to cells at higher concentrations (>0.5%).[19][21] May have off-target biological effects.[10][11] | Always include a vehicle-only control. Keep final concentration as low as possible (≤0.1%). |
| Oil-Based (e.g., Sesame, MCT Oil) | In Vivo (SC, IP, Oral) | Good for sustained release (SC).[12][18] Generally well-tolerated. | Low oral bioavailability if used alone.[14] Can be viscous and difficult to handle. | Pharmacokinetic profile is highly dependent on the route of administration.[12] |
| Aqueous with Surfactants (e.g., Tween, Cremophor) | In Vivo (IP, IV) | Forms emulsions suitable for injection. Can produce rapid, high plasma concentrations.[12][18] | Surfactants can have their own toxicity and biological effects. Formulations may be less stable. | Screen surfactants for toxicity. Ensure emulsion is stable before administration. |
| Cyclodextrins | In Vitro & In Vivo | Significantly increases aqueous solubility.[9] Can improve stability and bioavailability.[8][17] Low toxicity. | Can be expensive. May alter the release kinetics of the drug. | Choose the correct type and substitution of cyclodextrin for optimal complexation. |
| Lipid Nanoparticles (e.g., SEDDS, Liposomes) | In Vivo (Oral) | Greatly enhances oral bioavailability.[6][14] Protects the drug from degradation. Can be tailored for targeted delivery. | More complex and costly to prepare. Requires specialized equipment and expertise. | Formulation optimization is critical for performance and stability.[15] |
Table 2: Summary of Vehicle & Administration Route Effects on Cannabinoid Pharmacokinetics (PK) (Data generalized from studies on THC/CBD)
| Administration Route | Vehicle Type | Typical PK Profile | Best For |
|---|---|---|---|
| Intraperitoneal (IP) | Aqueous (e.g., with Tween) | Rapid absorption, high peak plasma concentration (Cmax), fast clearance.[12][18] | Experiments requiring a rapid onset and high transient drug exposure. |
| Intraperitoneal (IP) | Oil-Based (e.g., Sesame Oil) | Slower absorption and lower Cmax compared to aqueous IP injection.[12][18] | Achieving a balance between onset speed and duration of action. |
| Subcutaneous (SC) | Oil-Based (e.g., Sesame Oil) | Slow absorption, low and sustained plateau in plasma concentration.[12][18] | Chronic dosing studies or experiments requiring steady, long-term exposure. |
| Oral (PO) | SEDDS | High oral bioavailability (high AUC).[14] | Systemic delivery via the gastrointestinal tract, maximizing exposure. |
| Oral (PO) | MCT Oil | Low oral bioavailability (low AUC).[14] | Basic formulations where maximal absorption is not the primary goal. |
Table 3: Recommended Maximum Concentrations of DMSO for In Vitro Assays
| Cell Type | Recommended Max Concentration | Potential Effects Above Limit |
|---|---|---|
| Most Immortalized Cell Lines | 0.5% [19] | Inhibition of cell proliferation, cytotoxicity.[21] |
| Primary Cells / Stem Cells | ≤0.1% [19] | Higher sensitivity, potential for altered differentiation or function. |
| Sensitive Assays (e.g., Cytokine) | ≤0.1% | DMSO can directly inhibit inflammatory responses.[11] |
Visualizations & Workflows
Caption: Decision workflow for selecting an appropriate vehicle for ANDA.
Caption: Signaling pathway showing where a vehicle might cause interference.
Caption: Standard experimental workflow for an in vitro ANDA study.
Experimental Protocols
Protocol 1: Preparation of ANDA Stock Solution using DMSO
-
Objective: To prepare a high-concentration stock solution of ANDA for subsequent dilution in experimental media.
-
Materials:
-
This compound (ANDA) powder
-
Anhydrous or cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or cryovial
-
Calibrated precision balance and sterile weighing tools
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of ANDA powder.
-
Transfer the powder to the sterile vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of ANDA with MW 331.5 g/mol , dissolve 3.315 mg in 1 mL of DMSO).
-
Cap the vial securely and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Formulation of ANDA for In Vitro Cell Culture Experiments
-
Objective: To prepare a working solution of ANDA by diluting the DMSO stock into cell culture medium at a non-toxic final solvent concentration.
-
Materials:
-
ANDA in DMSO stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
-
Procedure:
-
Thaw one aliquot of the ANDA stock solution.
-
Determine the final concentration of ANDA needed for your experiment and the desired final concentration of DMSO (e.g., 0.1%).
-
Calculate the required dilution. For a 1:1000 dilution to achieve 0.1% DMSO, you would add 1 µL of stock for every 999 µL of medium.
-
In a sterile tube, add the required volume of pre-warmed culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of ANDA stock solution drop-by-drop. This rapid dilution into a larger volume is critical to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high for the final DMSO percentage.
-
Use this treatment medium immediately to treat your cells. Prepare a corresponding vehicle control medium using the same dilution of pure DMSO.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for In Vivo (Oral) Administration
-
Objective: To formulate ANDA into a SEDDS to enhance oral bioavailability, based on established methods for cannabinoids.[14]
-
Materials:
-
ANDA powder
-
Lipid excipient (e.g., Medium-Chain Triglycerides - MCT oil)
-
Surfactant (e.g., Cremophor EL or Tween 80)
-
Co-solvent (e.g., Transcutol or Ethanol)
-
Glass beaker and magnetic stirrer
-
-
Procedure:
-
Create the SEDDS vehicle by mixing the lipid, surfactant, and co-solvent in a predetermined ratio (e.g., 40:40:20 w/w/w). Mix thoroughly with a magnetic stirrer until a clear, homogenous solution is formed.
-
Add the calculated amount of ANDA powder to the SEDDS vehicle to achieve the desired final dosing concentration (e.g., 10 mg/mL).
-
Stir the mixture at room temperature until the ANDA is completely dissolved. Gentle warming (30-40°C) may be used to facilitate dissolution, but monitor for any degradation.
-
Characterization (Optional but Recommended): Test the formulation by adding a small volume (e.g., 100 µL) to a larger volume of water (e.g., 10 mL) with gentle stirring. A successful SEDDS will rapidly form a clear or bluish-white microemulsion.
-
Store the final formulation in a sealed, light-protected container. Administer the required volume to animals via oral gavage.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. scbt.com [scbt.com]
- 4. unodc.org [unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. abiteccorp.com [abiteccorp.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. Enhancing Cannabinoid Bioavailability in Pain Management: The Role of Cyclodextrins | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Route of Administration and Vehicle on the Pharmacokinetics of THC and CBD in Adult, Neonate, and Breastfed Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Lipid-based formulations to increase cannabidiol bioavailability: In vitro digestion tests, pre-clinical assessment and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. The Essence of Cyclodextrin-THC Complexes: Unlocking New Potentials in Cannabis Medicine - Elevated Edibles Experts [fixyouredibles.com]
- 18. researchgate.net [researchgate.net]
- 19. lifetein.com [lifetein.com]
- 20. Frontiers | Self-Assembly System Based on Cyclodextrin for Targeted Delivery of Cannabidiol [frontiersin.org]
- 21. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Arachidonoyl-N,N-dimethyl amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the biological activity of Arachidonoyl-N,N-dimethyl amide (ANDA), a synthetic analog of the endocannabinoid anandamide. It offers a comparative analysis of ANDA's performance against other key cannabinoid receptor ligands, supported by experimental data and detailed protocols.
Quantitative Comparison of Biological Activity
The following tables summarize the binding affinities of ANDA and its alternatives for the cannabinoid receptors CB1 and CB2, as well as their inhibitory activity against fatty acid amide hydrolase (FAAH), a key enzyme in endocannabinoid degradation.
Table 1: Cannabinoid Receptor Binding Affinity (Ki in nM)
| Compound | CB1 Receptor (Ki in nM) | CB2 Receptor (Ki in nM) |
| This compound (ANDA) | >1000[1][2] | Data not available |
| Anandamide (AEA) | 89[3] | 371[3] |
| 2-Arachidonoylglycerol (B1664049) (2-AG) | 472[4] | 1400[4] |
| WIN 55,212-2 | 1.9[1] | 3.3 |
| JWH-018 | 9.0[5] | 2.94[5] |
Table 2: FAAH Inhibition (IC50 in µM)
| Compound | FAAH Inhibition (IC50 in µM) |
| This compound (ANDA) | No significant inhibition reported |
| Anandamide (AEA) | Substrate for FAAH |
| 2-Arachidonoylglycerol (2-AG) | Weak inhibitor (IC50 > 10 µM) |
| WIN 55,212-2 | No significant inhibition |
| JWH-018 | No significant inhibition |
Table 3: Other Reported Biological Activities
| Compound | Other Biological Activities |
| This compound (ANDA) | Inhibits rat glial gap junction cell-cell communication (100% at 50 µM)[1] |
| Anandamide (AEA) | Agonist at TRPV1 receptors[3] |
| 2-Arachidonoylglycerol (2-AG) | Full agonist at CB1 and primary endogenous ligand for CB2[6] |
| WIN 55,212-2 | Potent analgesic in neuropathic pain models[1] |
| JWH-018 | Potent psychoactive effects |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the biological activity of ANDA and its analogs.
Radioligand Competition Binding Assay for CB1/CB2 Receptors
This protocol determines the binding affinity (Ki) of a test compound for cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940 or [3H]WIN 55,212-2).
-
Test compound (e.g., ANDA).
-
Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate receptor membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
Materials:
-
Recombinant human or rat FAAH.
-
FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide).
-
Test compound (e.g., ANDA).
-
Positive control inhibitor (e.g., URB597).
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Add the assay buffer, test compound at various concentrations, and FAAH enzyme to the wells of the microplate.
-
For the positive control, add the known FAAH inhibitor instead of the test compound. For the negative control, add buffer instead of the test compound.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the FAAH activity.
Gap Junction Intercellular Communication (GJIC) Assay
This assay, often performed using a dye transfer method, assesses the ability of a compound to inhibit communication between adjacent cells.
Materials:
-
Glial cells or other suitable cell lines that form gap junctions.
-
Fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow or Calcein-AM).
-
Test compound (e.g., ANDA).
-
Microinjection apparatus or scrape-loading tool.
-
Fluorescence microscope.
Procedure (Scrape-Loading Method):
-
Culture the cells to confluency in a petri dish.
-
Add the test compound at the desired concentration to the culture medium and incubate for a specific period.
-
Make a scrape or scratch in the cell monolayer with a sharp instrument.
-
Immediately add the fluorescent dye solution to the dish. The dye will enter the cells along the scrape.
-
Incubate for a short period (e.g., 5-10 minutes) to allow the dye to transfer to adjacent, non-scraped cells through gap junctions.
-
Wash the cells with a buffer to remove excess dye.
-
Observe the cells under a fluorescence microscope and capture images.
-
Quantify the extent of dye transfer by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells.
-
Compare the dye transfer in treated cells to that in untreated control cells to determine the percentage of inhibition.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological validation of this compound.
Caption: Canonical signaling pathway of cannabinoid receptors CB1 and CB2.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Experimental workflow for a fluorometric FAAH inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An Assay to Assess Gap Junction Communication in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Arachidonoyl-N,N-dimethyl Amide and Other Cannabinoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Arachidonoyl-N,N-dimethyl amide (ANDA), an analog of the endogenous cannabinoid anandamide (B1667382), with other key cannabinoid receptor modulators. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, supported by experimental data and detailed methodologies.
Introduction to Cannabinoid Receptor Modulators
The endocannabinoid system, a crucial neuromodulatory system, primarily comprises two G protein-coupled receptors: the cannabinoid receptor type 1 (CB1) and type 2 (CB2). These receptors are targeted by endogenous ligands (endocannabinoids), phytocannabinoids, and synthetic modulators, influencing a wide array of physiological processes. This guide focuses on a comparative analysis of ANDA against well-characterized endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as the potent synthetic agonists WIN 55,212-2 and CP 55,940.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the binding affinities and functional activities of the selected cannabinoid receptor modulators.
Table 1: Comparative Binding Affinities (Ki) at Cannabinoid Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Receptor Selectivity |
| This compound (ANDA) | >1000[1] | Data Not Available | - |
| Anandamide (AEA) | 62.3 - 89.1 | 3.3 - 370 | CB1 selective to non-selective (species/assay dependent) |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 | Non-selective |
| WIN 55,212-2 | 62.3 | 3.3 | CB2 selective |
| CP 55,940 | 0.58 - 5.0[2] | 0.68 - 2.6[2] | Non-selective |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Table 2: Functional Activity at Cannabinoid Receptors
| Compound | Receptor | Functional Assay | Activity |
| This compound (ANDA) | CB1/CB2 | - | Weak or no agonist activity at CB1. Functional data at CB2 is limited. |
| Anandamide (AEA) | CB1/CB2 | GTPγS, Adenylyl Cyclase | Partial agonist |
| 2-Arachidonoylglycerol (2-AG) | CB1/CB2 | GTPγS, Adenylyl Cyclase | Full agonist |
| WIN 55,212-2 | CB1/CB2 | GTPγS, Adenylyl Cyclase | Full agonist |
| CP 55,940 | CB1/CB2 | GTPγS, Adenylyl Cyclase | Full agonist[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of a ligand for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK293 or CHO cells).
-
Radioligand (e.g., [³H]CP 55,940 or [³H]WIN 55,212-2).
-
Test compound (e.g., ANDA).
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor.
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the cannabinoid receptors, providing insights into the agonist or antagonist properties of a compound.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G-protein signaling.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of the test compound in assay buffer. Dilute the cell membranes in assay buffer containing GDP.
-
Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the log of the compound concentration to determine the EC50 and Emax values.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a cannabinoid receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Objective: To assess the functional consequence of Gi/o-coupled receptor activation.
Materials:
-
Whole cells expressing the cannabinoid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative study of cannabinoid receptor modulators.
Caption: Canonical G-protein signaling pathway activated by cannabinoid receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: General workflow for a cannabinoid receptor internalization assay.
References
Cross-Validation of Arachidonoyl-N,N-dimethyl amide (ADMA) Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of experimental findings is paramount. This guide provides a framework for the cross-validation of research involving Arachidonoyl-N,N-dimethyl amide (ADMA), a synthetic analog of the endocannabinoid anandamide. By employing orthogonal analytical techniques and alternative biological assays, investigators can ensure the robustness and reliability of their data.
This compound (ADMA) is a valuable tool for studying cellular communication, specifically its role as an inhibitor of glial gap junction cell-cell communication. To ensure the validity of findings related to ADMA's synthesis, quantification, and biological effects, a multi-faceted cross-validation approach is essential. This guide outlines a comparative framework for such validation, focusing on both analytical methodologies and biological assays.
Analytical Cross-Validation: Ensuring Accurate Quantification
The accurate quantification of ADMA in biological matrices is the foundation of reliable research. The primary method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), known for its high sensitivity and specificity. Cross-validation of these findings can be achieved by employing an alternative analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Methods for ADMA Quantification
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection of fragmented ions. | Separation based on volatility, followed by mass-to-charge ratio detection. |
| Sample Preparation | Liquid-liquid or solid-phase extraction. Derivatization is typically not required. | Extraction followed by mandatory derivatization to increase volatility. |
| Sensitivity | High (picogram to femtogram range). | High (picogram range). |
| Specificity | High, due to precursor and product ion monitoring. | High, based on retention time and mass spectrum. |
| Throughput | Relatively high. | Lower, due to longer run times and derivatization steps. |
| Instrumentation Cost | High. | Moderate to high. |
Biological Cross-Validation: Confirming Functional Effects
ADMA is known to inhibit gap junctional intercellular communication (GJIC). The initial observation of this effect can be cross-validated using multiple, independent assays that measure different aspects of gap junction function. A common initial screen is the scrape-loading dye transfer assay, which can be validated by the more quantitative and detailed dual whole-cell patch clamp technique. For a thorough comparison, the effects of ADMA can be benchmarked against a well-characterized, structurally distinct gap junction inhibitor, such as Carbenoxolone.
Table 2: Comparison of Biological Assays for Gap Junction Inhibition
| Feature | Scrape-Loading Dye Transfer Assay | Dual Whole-Cell Patch Clamp |
| Principle | Measures the transfer of a fluorescent dye through gap junctions from mechanically loaded cells to adjacent cells. | Directly measures the ionic conductance between two coupled cells. |
| Endpoint | Qualitative or semi-quantitative assessment of dye spread (area or distance). | Quantitative measurement of junctional conductance (in Siemens). |
| Throughput | High, suitable for screening. | Low, requires specialized equipment and expertise. |
| Information Provided | Functional assessment of overall intercellular communication. | Detailed biophysical properties of gap junction channels. |
| Equipment | Fluorescence microscope. | Electrophysiology rig with two patch-clamp amplifiers. |
Table 3: Comparative Inhibitory Activity on Gap Junctions
| Compound | Target | IC50 | Mechanism of Action |
| This compound (ADMA) | Gap Junctions (primarily glial cells) | Not explicitly reported, but effective at 50 µM. | Likely involves modulation of connexin channel gating. |
| Carbenoxolone | Gap Junctions (non-selective) | ~5 µM (Panx1 channels)[1] | Blocks voltage-gated Ca2+ currents and directly inhibits connexin and pannexin channels.[1] |
Experimental Protocols
Protocol 1: Quantification of ADMA by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of biological sample (e.g., cell lysate, plasma), add an internal standard (e.g., ADMA-d8).
-
Add 1 mL of ice-cold methyl-tert-butyl ether (MTBE).
-
Vortex for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Dry the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate ADMA from other lipids.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for ADMA and its internal standard.
Protocol 2: Scrape-Loading Dye Transfer Assay
1. Cell Culture:
-
Plate cells (e.g., primary astrocytes) in a 24-well plate and grow to confluence.
2. Treatment:
-
Treat cells with varying concentrations of ADMA or Carbenoxolone for the desired time. Include a vehicle control.
3. Scrape Loading:
-
Rinse the cell monolayer with phosphate-buffered saline (PBS).
-
Add a solution of Lucifer Yellow (a gap junction-permeable dye) and a larger, gap junction-impermeable dye (e.g., Rhodamine-Dextran) in PBS.
-
Make a single scratch across the monolayer with a sterile needle or pipette tip.
-
Incubate for 5-10 minutes to allow dye uptake and transfer.
4. Imaging and Analysis:
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a fluorescence microscope.
-
Quantify the distance or area of Lucifer Yellow transfer from the scrape line (normalized to the Rhodamine-Dextran signal).
Protocol 3: Dual Whole-Cell Patch Clamp
1. Cell Preparation:
-
Culture cells that form gap junctions (e.g., Xenopus oocytes injected with connexin mRNA, or coupled mammalian cells) on glass coverslips.
2. Recording Setup:
-
Use an electrophysiology rig with two micromanipulators and patch-clamp amplifiers.
-
Identify a pair of adjacent, coupled cells.
3. Recording:
-
Achieve whole-cell configuration on both cells of the pair.
-
Clamp the voltage of one cell (cell 1) and apply voltage steps.
-
Record the current required to hold the second cell (cell 2) at a constant voltage. This current is the junctional current (Ij).
-
Calculate the junctional conductance (Gj) using the formula: Gj = Ij / (V1 - V2).
4. Data Analysis:
-
Measure the junctional conductance before and after the application of ADMA or Carbenoxolone to determine the extent of inhibition.
Visualizing the Cross-Validation Workflow and Signaling Pathways
To further clarify the experimental logic and potential molecular mechanisms, the following diagrams are provided.
Caption: Workflow for the cross-validation of ADMA findings.
Caption: Putative signaling pathway affected by ADMA-mediated gap junction inhibition.
References
"Arachidonoyl-N,N-dimethyl amide versus other N-acyldopamines: a comparative analysis"
A Comprehensive Guide for Researchers and Drug Development Professionals
In the expanding field of endocannabinoid research, N-acyldopamines have emerged as a significant class of lipid signaling molecules with diverse physiological and pharmacological activities. This guide provides a comparative analysis of the synthetic anandamide (B1667382) analog, Arachidonoyl-N,N-dimethyl amide, against key endogenous N-acyldopamines, including N-arachidonoyl dopamine (B1211576) (NADA), N-oleoyl dopamine (ODA), N-palmitoyl dopamine (PALDA), and N-stearoyl dopamine (STEARDA). This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information necessary to advance their investigations into the therapeutic potential of these compounds.
Data Presentation: A Quantitative Comparison of Bioactivities
The following tables summarize the key quantitative data on the activity of this compound and other N-acyldopamines at their primary molecular targets.
| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) | TRPV1 Receptor Activity | GPR55 Receptor Activity | FAAH Inhibition (IC50) |
| This compound | > 1 µM[1] | - | - | - | - |
| N-Arachidonoyl dopamine (NADA) | 230 - 250 nM[2][3] | > 10 µM | Agonist (EC50 ≈ 50 nM)[2][4] | Agonist[5] | 19 - 100 µM (Competitive inhibitor and weak substrate)[2] |
| N-Oleoyl dopamine (ODA) | 1.6 µM | - | Agonist (Ki = 36 nM) | Agonist | Very weak inhibitor |
| N-Palmitoyl dopamine (PALDA) | Inactive at < 5 µM | - | Inactive (acts as an 'entourage' agent) | - | - |
| N-Stearoyl dopamine (STEARDA) | Inactive at < 5 µM | - | Inactive (acts as an 'entourage' agent) | - | - |
Key Functional Comparisons
| Function | This compound | N-Arachidonoyl dopamine (NADA) | Other N-acyldopamines |
| Cell-Cell Communication | Inhibits rat glial gap junction communication (100% at 50 µM)[1] | - | - |
| Apoptosis Induction | - | Induces apoptosis in cancer cells | ODA and DHA-DA are also potent inducers of apoptosis in cancer cells. |
| Inflammation | - | Exhibits anti-inflammatory properties by inhibiting PGE2 synthesis.[6] | - |
| HIF-1α Stabilization | - | Stabilizes HIF-1α protein, suggesting a role in cellular adaptation to hypoxia. | Other N-acyldopamines also induce HIF-1α stabilization. |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of N-Arachidonoyl Dopamine (NADA).
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Cannabinoid Receptor (CB1) Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Methodology:
-
Membrane Preparation:
-
Cell membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from rat brain tissue are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by differential centrifugation to isolate the membrane fraction. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a high-affinity radioligand for the CB1 receptor (e.g., [³H]CP55,940 or [³H]SR141716A).
-
Increasing concentrations of the unlabeled test compound (this compound or N-acyldopamine).
-
A fixed amount of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled CB1 ligand.
-
The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to fit a one-site competition model, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
TRPV1 Activation Assay (Intracellular Calcium Measurement)
Objective: To determine the potency (EC50) of test compounds in activating the TRPV1 channel.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media.
-
-
Calcium Indicator Loading:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specific time at a controlled temperature (e.g., 37°C).
-
-
Compound Application and Fluorescence Measurement:
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
Increasing concentrations of the test compound are added to the wells.
-
The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
The data are normalized to the maximum response induced by a saturating concentration of a known TRPV1 agonist (e.g., capsaicin).
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds against FAAH.
Methodology:
-
Enzyme Source:
-
FAAH can be obtained from rat liver microsomes or from cells overexpressing the enzyme.
-
-
Assay Procedure:
-
The assay is based on measuring the hydrolysis of a substrate, typically anandamide, by FAAH.
-
The enzyme preparation is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of a radiolabeled ([³H]anandamide) or fluorogenic substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
-
Product Separation and Detection:
-
The reaction is stopped, and the product of the hydrolysis (e.g., [³H]ethanolamine or a fluorescent product) is separated from the unreacted substrate. This can be achieved by methods such as liquid-liquid extraction or chromatography.
-
The amount of product formed is quantified by liquid scintillation counting or fluorescence measurement.
-
-
Data Analysis:
-
The percentage of FAAH inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by fitting the concentration-inhibition data to a dose-response curve.
-
HIF-1α Stabilization Assay (Western Blotting)
Objective: To assess the ability of test compounds to stabilize the HIF-1α protein.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., human primary astrocytes or a cancer cell line) is cultured under normoxic conditions.
-
Cells are treated with various concentrations of the test compound for a specific duration. A positive control, such as cobalt chloride (CoCl₂) or desferrioxamine (DFO), which are known to stabilize HIF-1α, is often included.
-
-
Protein Extraction:
-
Due to the rapid degradation of HIF-1α in the presence of oxygen, all subsequent steps are performed on ice and with ice-cold buffers.
-
Cells are washed with ice-cold PBS and then lysed in a lysis buffer containing protease and phosphatase inhibitors. Nuclear extracts are often prepared as stabilized HIF-1α translocates to the nucleus.[7]
-
-
Western Blotting:
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HIF-1α.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control (e.g., β-actin or lamin B1 for nuclear extracts) is also probed to ensure equal protein loading.
-
-
Data Analysis:
-
The intensity of the HIF-1α bands is quantified using densitometry software and normalized to the loading control.
-
The fold-change in HIF-1α levels relative to the untreated control is calculated.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction [frontiersin.org]
- 6. Opposite effects of anandamide and N-arachidonoyl dopamine in the regulation of prostaglandin E and 8-iso-PGF formation in primary glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
"Ensuring the reproducibility of experimental results with Arachidonoyl-N,N-dimethyl amide"
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of Arachidonoyl-N,N-dimethyl amide (ANDA), a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA), with other relevant alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document aims to facilitate the design of robust and reproducible experiments.
This compound is a stable analog of anandamide where the ethanolamine (B43304) headgroup is replaced by a dimethylamine (B145610) moiety.[1] This structural modification significantly alters its pharmacological profile, making it a useful tool for dissecting the endocannabinoid system. This guide will delve into the specifics of ensuring the quality and consistent performance of ANDA in experimental settings, alongside a comparative analysis with its parent compound, anandamide, and other key analogs.
Data Presentation: Quantitative Comparison of Cannabinoid Receptor Ligands
To ensure the reproducibility of experiments using ANDA, a thorough understanding of its biochemical and pharmacological properties in comparison to other well-characterized cannabinoid receptor ligands is essential. The following tables summarize key quantitative data from various studies.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Reference |
| Anandamide (AEA) | CB1 | 78 - 9,600 | [2][3] |
| This compound (ANDA) | CB1 | >1,000 | [1][4] |
| Arachidonoyl-N-methyl amide | CB1 | 60 | [No specific reference found] |
| Arachidonoyl amide | CB1 | 9,600 | [3] |
| CP-55,940 (Synthetic Agonist) | CB1 | 0.65 - 0.9 | [5][6] |
Table 2: Fatty Acid Amide Hydrolase (FAAH) Activity
| Compound | Parameter | Value | Reference |
| Anandamide (AEA) | Substrate for FAAH | Yes | [7][8] |
| This compound (ANDA) | Putative Substrate for FAAH | Yes (inferred) | [1] |
| Arachidonoyl amide | Hydrolyzed by FAAH more effectively than AEA | - | [3] |
Experimental Protocols
Reproducibility is critically dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments relevant to the study of ANDA and its analogs.
Cannabinoid Receptor Binding Assay
This protocol is designed to determine the binding affinity of a compound to the cannabinoid receptor 1 (CB1).
Materials:
-
HEK293 cells stably expressing human CB1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940.
-
Unlabeled competitor ligands (ANDA, AEA, etc.).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-CB1 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of [³H]CP-55,940 and varying concentrations of the unlabeled competitor ligand to the cell membrane preparation.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known CB1 ligand) from the total binding.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This fluorometric assay measures the activity of FAAH by detecting the hydrolysis of a fluorogenic substrate.
Materials:
-
Rat liver microsomes or cell lysates containing FAAH.
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
Test compounds (ANDA, AEA, etc.).
-
96-well black microplate.
-
Fluorometric plate reader (Excitation/Emission ~360/465 nm).
Procedure:
-
Enzyme Preparation:
-
Prepare rat liver microsomes or cell lysates according to standard protocols.
-
Determine the protein concentration of the enzyme preparation.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the enzyme preparation to the FAAH assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate AAMCA.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at 37°C for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve.
-
Determine the IC₅₀ value for inhibitory compounds or compare the hydrolysis rates for different substrates.
-
Mandatory Visualization
To facilitate a deeper understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. This compound | Cannabinoid Receptor Ligand [benchchem.com]
- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity and Selectivity of Arachidonoyl-N,N-dimethyl Amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity and selectivity of Arachidonoyl-N,N-dimethyl amide (ANDA), a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). By objectively comparing its performance with alternative cannabinoid receptor agonists and presenting available experimental data, this document aims to inform researchers on its potential applications and limitations.
Overview of this compound (ANDA)
ANDA is a structurally modified version of anandamide, the endogenous ligand for cannabinoid receptors. The key structural difference is the dimethylation of the terminal nitrogen of the ethanolamine (B43304) head group[1][2][3]. This modification significantly influences its pharmacological profile, particularly its interaction with the canonical cannabinoid receptors, CB1 and CB2.
Comparative Analysis of Receptor Binding Affinity
A critical aspect of assessing a compound's utility is its binding affinity for its intended targets. The following table summarizes the available data for ANDA in comparison to the endogenous cannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as a widely used synthetic agonist, CP55,940.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of ANDA and Comparative Ligands
| Compound | CB1 Receptor Ki | CB2 Receptor Ki | Reference |
| This compound (ANDA) | > 1 µM (>1000 nM) | Data Not Available | [1][2][3] |
| Anandamide (AEA) | 89.0 ± 11.0 nM | 371 ± 125 nM | |
| 2-Arachidonoylglycerol (2-AG) | 472 ± 117 nM | 1400 ± 212 nM | |
| CP55,940 (Synthetic Agonist) | 0.93 ± 0.11 nM | 0.69 ± 0.08 nM | [4] |
Key Observations:
-
ANDA exhibits extremely weak to no binding affinity for the human CB1 receptor, with a Ki value exceeding 1000 nM[1][2][3]. This indicates a significant loss of potency at the CB1 receptor compared to its parent compound, anandamide.
-
In contrast, both anandamide and 2-AG demonstrate significant, though varied, affinities for both CB1 and CB2 receptors. The synthetic agonist CP55,940 shows high and relatively equal affinity for both receptor subtypes[4].
Functional Activity at Cannabinoid Receptors
Beyond binding, the functional consequence of ligand-receptor interaction (i.e., agonism, antagonism, or inverse agonism) is paramount.
Table 2: Functional Activity (EC50/IC50) of ANDA and Comparative Ligands
| Compound | CB1 Receptor Activity | CB2 Receptor Activity | Reference |
| This compound (ANDA) | Data Not Available (presumed inactive due to low affinity) | Data Not Available | |
| Anandamide (AEA) | Partial Agonist (EC50 varies by assay) | Partial Agonist | [5] |
| 2-Arachidonoylglycerol (2-AG) | Full Agonist (EC50 varies by assay) | Full Agonist | [5] |
| CP55,940 (Synthetic Agonist) | Full Agonist | Full Agonist | [4] |
Key Observations:
-
Due to its negligible binding affinity at the CB1 receptor, ANDA is presumed to be functionally inactive at this target.
-
No functional activity data for ANDA at the CB2 receptor has been found in the available literature.
-
Anandamide typically acts as a partial agonist at both CB1 and CB2 receptors, while 2-AG is generally considered a full agonist at both[5].
Off-Target Activity: Inhibition of Gap Junctions
A notable characteristic of ANDA is its activity outside of the endocannabinoid system. Specifically, it has been identified as an inhibitor of gap junction cell-cell communication.
Table 3: Off-Target Activity of ANDA
| Off-Target | Effect | Concentration | IC50 | Reference |
| Rat Glial Gap Junctions | Inhibition of cell-cell communication | 100% inhibition at 50 µM | Data Not Available | [1][2][6] |
Key Observations:
-
ANDA demonstrates a clear off-target effect by inhibiting gap junction communication in rat glial cells at a concentration of 50 µM[1][2][6].
-
A precise IC50 value for this inhibitory activity is not available, which would allow for a more direct comparison of its potency for this off-target effect versus its lack of activity at cannabinoid receptors.
-
This finding suggests that any observed biological effects of ANDA at micromolar concentrations may be attributable to its modulation of gap junctions rather than cannabinoid receptor signaling.
Metabolic Stability: Hydrolysis by FAAH
The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide Hydrolase (FAAH). The structural modification in ANDA raises questions about its susceptibility to this enzyme.
While direct quantitative data comparing the hydrolysis rates of ANDA and anandamide by FAAH is not available in the reviewed literature, the N,N-dimethyl substitution on the ethanolamine headgroup is expected to alter its interaction with the active site of FAAH. It is plausible that this steric hindrance could lead to a slower rate of hydrolysis compared to anandamide, potentially increasing its biological half-life. However, without experimental data, this remains speculative.
Experimental Protocols
The assessment of cannabinoid ligand specificity and selectivity relies on a variety of well-established experimental protocols.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To measure the displacement of a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) from CB1 or CB2 receptors by the unlabeled test compound (e.g., ANDA)[3].
-
Methodology:
-
Prepare cell membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
These assays measure the functional consequence of ligand binding, such as G-protein activation or downstream signaling events.
-
[35S]GTPγS Binding Assay:
-
Objective: To measure the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
-
Methodology: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated state. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.
-
-
cAMP Accumulation Assay:
-
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation.
-
Methodology: Cells expressing the receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The ability of a test compound to inhibit this forskolin-stimulated cAMP production is then measured, typically using an immunoassay.
-
-
β-Arrestin Recruitment Assay:
-
Objective: To measure the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and internalization.
-
Methodology: This can be assessed using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA), where one component is fused to the receptor and the other to β-arrestin.
-
Visualizing Key Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
"A comparative analysis of Arachidonoyl-N,N-dimethyl amide with synthetic cannabinoid agonists"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Arachidonoyl-N,N-dimethyl amide, a stable analog of the endogenous cannabinoid anandamide (B1667382), and a selection of prominent synthetic cannabinoid agonists. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cannabinoid receptor research. This document objectively compares the pharmacological properties of these compounds, supported by experimental data, to facilitate a deeper understanding of their structure-activity relationships, receptor interactions, and functional consequences.
Introduction
The landscape of cannabinoid research is continually evolving, driven by the therapeutic potential of modulating the endocannabinoid system and the public health challenges posed by illicit synthetic cannabinoids.[1][2] this compound (ACDA) represents a class of molecules designed to mimic the endogenous ligand anandamide with enhanced stability, making it a valuable tool for research. In contrast, synthetic cannabinoid agonists (SCAs), such as those found in "Spice" or "K2," are a structurally diverse group of compounds often characterized by high potency and efficacy at cannabinoid receptors.[2][3][4][[“]] Understanding the nuanced differences in how these compounds interact with and activate cannabinoid receptors is crucial for both therapeutic development and for addressing the adverse effects associated with illicit drug use.[1][6][7]
This guide focuses on a comparative analysis of key pharmacological parameters, including binding affinity for cannabinoid receptors CB1 and CB2, and the subsequent activation of intracellular signaling pathways.
Data Presentation: Quantitative Comparison of Cannabinoid Agonists
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and selected synthetic cannabinoid agonists. These values are compiled from various in vitro studies and presented to facilitate a direct comparison.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity (CB2/CB1) |
| Δ⁹-THC (for reference) | ~40-100 | ~3-40 | ~0.1-1 |
| This compound (ACDA) | ~7.42 ± 0.86 | >1000 | >135 |
| JWH-018 | ~9.0 | ~2.94 | ~0.33 |
| AM-2201 | ~1.0 | ~2.6 | ~2.6 |
| CP-55,940 | ~0.58 | ~0.68 | ~1.17 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.[[“]][8][9]
Table 2: Functional Potency (EC50/IC50, nM) in G-protein Activation and cAMP Inhibition Assays
| Compound | G-protein Activation (EC50, nM) | cAMP Inhibition (IC50, nM) |
| Δ⁹-THC (partial agonist) | ~50-100 | ~100-500 |
| This compound (ACDA) | Potent agonist | Data not readily available |
| JWH-018 (full agonist) | ~5-20 | ~20-100 |
| CP-55,940 (full agonist) | ~0.5-5 | ~1-10 |
Note: EC50/IC50 values represent the concentration of the agonist that produces 50% of its maximal effect. Lower values indicate higher potency. These values can vary significantly depending on the specific assay and cell system used.[1][6][10][11]
Signaling Pathways and Experimental Workflows
The interaction of cannabinoid agonists with CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[12][13][14][15] The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[16][17] Additionally, these receptors can signal through other pathways, including the recruitment of β-arrestin.[12][13][14][15] The differential activation of these pathways, known as biased agonism, is a critical area of research.[13][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. cn.aminer.org [cn.aminer.org]
- 3. Pro-psychotic effects of synthetic cannabinoids: interactions with central dopamine, serotonin and glutamate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Me-2-arachidonoyl Glycerols: The First Potent Endocannabinoid Glyceride Templates with Stability to COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of cAMP involvement in cannabinoid-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Benchmarking Arachidonoyl-N,N-dimethyl amide against Established Endocannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Arachidonoyl-N,N-dimethyl amide (ANDA) with the well-established endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The objective is to benchmark the pharmacological and metabolic properties of ANDA, offering a valuable resource for researchers investigating novel cannabinoid ligands and their therapeutic potential.
Comparative Pharmacological and Metabolic Profile
The following table summarizes the key quantitative data for ANDA, AEA, and 2-AG, focusing on their interaction with the cannabinoid receptors (CB1 and CB2) and their susceptibility to enzymatic degradation. Data for ANDA is limited, reflecting its status as a less-studied synthetic analog.
| Parameter | This compound (ANDA) | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
| Receptor Binding Affinity (Ki) | |||
| CB1 Receptor | > 1000 nM[1] | 89 nM | 472 nM |
| CB2 Receptor | Not Available | 371 nM | 1400 nM |
| Functional Activity (EC50) | |||
| CB1 Receptor (GTPγS) | Not Available | 31 nM | 519 nM |
| CB2 Receptor (GTPγS) | Not Available | 27 nM | 618 nM |
| Functional Activity (cAMP) | |||
| CB1 Receptor | Not Available | Partial Agonist | Full Agonist |
| CB2 Receptor | Not Available | Ineffective/Weak Partial Agonist[2] | Full Agonist[2] |
| Enzymatic Hydrolysis | |||
| Primary Enzyme | Likely resistant to FAAH | Fatty Acid Amide Hydrolase (FAAH)[3][4] | Monoacylglycerol Lipase (B570770) (MAGL)[5] |
| Relative Rate | Not Available | Substrate for FAAH | Substrate for MAGL (approx. 85% of brain 2-AG hydrolysis)[6][7] |
Analysis of Comparative Data:
Functionally, while AEA acts as a partial agonist at the CB1 receptor and a weak partial agonist or is ineffective at the CB2 receptor, 2-AG is considered a full agonist at both receptors[2][8]. The functional activity of ANDA at either cannabinoid receptor has not been reported.
A key differentiator for ANDA is its predicted metabolic stability. The N,N-dimethyl substitution on the amide head group is expected to confer resistance to hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA[3][4]. This is a significant departure from AEA, which is readily hydrolyzed by FAAH, and 2-AG, which is primarily degraded by monoacylglycerol lipase (MAGL)[5][6][7]. While direct experimental data on ANDA's enzymatic hydrolysis is lacking, the chemical principle of N,N-disubstituted amides being poor substrates for hydrolases suggests enhanced metabolic stability.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the canonical endocannabinoid signaling pathway and a typical workflow for comparing cannabinoid compounds.
Caption: Endocannabinoid Signaling Pathway.
Caption: Experimental Workflow for Cannabinoid Comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (ANDA, AEA, 2-AG).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA.
-
96-well filter plates.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled competitor.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Fatty Acid Amide Hydrolase (FAAH) Hydrolysis Assay
This fluorometric assay measures the rate at which FAAH hydrolyzes a substrate, which can be adapted to assess the stability of compounds like ANDA and AEA.
-
Materials:
-
Recombinant human FAAH or cell/tissue homogenates containing FAAH.
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
Test compounds (ANDA, AEA).
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add the FAAH enzyme preparation to the wells of the microplate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
The rate of hydrolysis is proportional to the rate of increase in fluorescence.
-
To test for substrate activity of the test compounds, they can be incubated with FAAH, and the formation of the hydrolysis product can be measured by LC-MS.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Test compounds (ANDA, AEA, 2-AG).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compounds at various concentrations in the presence of GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Determine the EC50 and Emax values for G-protein activation for each compound.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation.
-
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compounds (ANDA, AEA, 2-AG).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound presents a distinct profile compared to the endogenous cannabinoids anandamide and 2-arachidonoylglycerol. Its negligible affinity for the CB1 receptor suggests it is unlikely to produce centrally mediated cannabinoid effects. The most significant feature of ANDA is its predicted resistance to enzymatic hydrolysis, which could translate to a longer biological half-life compared to AEA. However, the lack of comprehensive data on its interaction with the CB2 receptor and its functional activity necessitates further investigation to fully elucidate its potential as a pharmacological tool or therapeutic agent. The experimental protocols provided herein offer a framework for such future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Monoglyceride lipase-like enzymatic activity is responsible for hydrolysis of 2-arachidonoylglycerol in rat cerebellar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 7. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anandamide, an endogenous cannabinoid, inhibits calcium currents as a partial agonist in N18 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arachidonoyl-N,N-dimethyl Amide: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance based on standard laboratory practices for chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling chemical waste includes:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
All handling of Arachidonoyl-N,N-dimethyl amide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data and Physical Properties
Specific regulatory and toxicological data for this compound is limited. The following table summarizes available physical and chemical properties and highlights the absence of established exposure limits.
| Property | Value |
| Molecular Formula | C₂₂H₃₇NO |
| Molecular Weight | 331.5 g/mol [1] |
| Appearance | Not specified in available literature |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. |
| Occupational Exposure Limits (OELs) | No established OELs (e.g., PEL, TLV) found. Handle with caution to minimize exposure. |
| Hazardous Waste Classification | Not explicitly listed as a hazardous waste by the EPA. However, based on its chemical nature as an organic amide, it should be treated as chemical waste and disposed of through a licensed hazardous waste management vendor. |
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on its classification as chemical waste. Given the lack of specific data, it must be treated as such.
Experimental Protocol for Disposal of this compound Waste:
-
Waste Collection :
-
Collect all waste containing this compound, whether in solid form or dissolved in a solvent, in a designated and compatible chemical waste container.
-
The container should be made of a material that will not react with the chemical or the solvent it is dissolved in (e.g., a high-density polyethylene (B3416737) or glass container).
-
-
Waste Segregation :
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Store the chemical waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other components of the waste mixture (e.g., solvents used).
-
-
-
Arrange for Disposal :
-
Once the container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management vendor.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Arachidonoyl-N,N-dimethyl amide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Arachidonoyl-N,N-dimethyl amide. The following procedural steps are based on general safety protocols for handling bioactive lipids and research chemicals. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for specific handling instructions and hazard information.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and aerosols. |
| Skin Protection | Chemical-resistant nitrile gloves. A lab coat or gown should be worn to protect clothing and skin. | To prevent skin contact with the chemical. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If aerosols may be generated or if working in a poorly ventilated space, a NIOSH-approved respirator may be necessary. | To prevent inhalation of aerosols or fine particles. |
| Hand Protection | Chemical-resistant nitrile gloves are recommended. Gloves must be inspected prior to use and changed frequently, especially after direct contact. | To provide a barrier against direct skin contact. |
Operational Plan: Safe Handling Workflow
Proper procedures for handling this compound are critical to prevent contamination and ensure researcher safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Wear appropriate PPE (lab coat and nitrile gloves) during inspection.
-
Verify that the received product matches the order and that the container is properly labeled.
2. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
As recommended for similar compounds, store at -20°C for long-term stability.[1]
-
Store in a designated, secure area away from incompatible materials.
3. Handling and Preparation of Solutions:
-
All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
To prepare solutions, carefully weigh the required amount of the compound. Avoid generating dust.
-
When dissolving, add the solvent slowly to the compound. The product is often supplied as a solution in methyl acetate.[1] If changing the solvent, the original solvent can be evaporated under a gentle stream of nitrogen.
-
Handle solutions with care to avoid splashes and aerosols.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Segregate all disposable PPE that has come into contact with the chemical, such as gloves and gowns, into a designated hazardous waste container.[2]
-
Collect all solutions and contaminated materials (e.g., pipette tips, absorbent paper) in a separate, sealed, and clearly labeled hazardous waste container.
2. Containerization:
-
Use chemically resistant, leak-proof containers for all waste.
-
Label waste containers clearly with "Hazardous Waste" and the chemical name.
3. Disposal:
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
Quantitative Data
Specific quantitative data, such as occupational exposure limits (OEL), permissible exposure limits (PEL), or glove breakthrough times, are not publicly available for this compound. This information should be provided in the supplier-specific Safety Data Sheet (SDS).
| Data Point | Value | Source |
| Occupational Exposure Limit (OEL) | Not available | Consult supplier-specific SDS |
| Permissible Exposure Limit (PEL) | Not available | Consult supplier-specific SDS |
| Glove Breakthrough Time | Not available | Consult supplier-specific SDS |
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
